MT477
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H30N2O12S3 |
|---|---|
Molecular Weight |
718.8 g/mol |
IUPAC Name |
tetramethyl 6'-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-7'-methoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C31H30N2O12S3/c1-30(2)25-19(14-9-8-10-15(41-3)21(14)33(30)18(36)13-32-16(34)11-12-17(32)35)31(20(26(37)42-4)22(46-25)27(38)43-5)47-23(28(39)44-6)24(48-31)29(40)45-7/h8-10H,11-13H2,1-7H3 |
InChI Key |
AQFSTZWCFIWEMA-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C3=C(N1C(=O)CN4C(=O)CCC4=O)C(=CC=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C |
Canonical SMILES |
CC1(C2=C(C3=C(N1C(=O)CN4C(=O)CCC4=O)C(=CC=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C |
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MT477; MT 477; MT-477 |
Origin of Product |
United States |
Foundational & Exploratory
MT477: A Technical Guide to its Mechanism of Action as a PKC-α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MT477 is a novel thiopyrano[2,3-c]quinoline compound identified as a potent inhibitor of Protein Kinase C-alpha (PKC-α). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, downstream signaling effects, and anti-tumor activity. It has been demonstrated to induce apoptosis in cancer cells and suppress tumor growth in preclinical models. The information presented herein is a synthesis of available data from published research abstracts and pharmacological data sheets. While the core mechanism is outlined, detailed experimental protocols for replication are limited due to the absence of publicly available full-text primary research articles.
Core Mechanism of Action: PKC-α Inhibition
The primary mechanism of action of this compound is the inhibition of Protein Kinase C-alpha (PKC-α), a key enzyme in cellular signal transduction pathways that regulate cell growth, proliferation, and survival. By targeting PKC-α, this compound disrupts these signaling cascades, leading to anti-cancer effects.
Downstream Signaling Pathways
Inhibition of PKC-α by this compound has been shown to directly impact the phosphorylation status and activity of several downstream effector proteins. Notably, this compound treatment leads to a reduction in the phosphorylation of:
-
ERK1/2 (Extracellular signal-regulated kinases 1/2): Key components of the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
-
Akt (Protein Kinase B): A central node in the PI3K/Akt pathway, which governs cell survival, growth, and apoptosis.
Some evidence also suggests that this compound may directly inhibit Ras, a key upstream regulator of both the MAPK/ERK and PI3K/Akt pathways. This dual-action potential makes this compound a compound of significant interest in oncology research.
Quantitative Data
The anti-proliferative and anti-tumor effects of this compound have been quantified in various cancer cell lines and in vivo models.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (mM) |
| MCF-7 | Breast Cancer | 0.018 |
| U87 | Glioblastoma | 0.051 |
| H226 | Lung Squamous Carcinoma | 0.013 |
| LNCaP | Prostate Cancer | 0.033 |
| A549 | Lung Adenocarcinoma | 0.020 |
| A431 | Skin Squamous Carcinoma | 0.049 |
Table 2: In Vivo Anti-tumor Activity of this compound
| Xenograft Model | Cancer Type | Dose | Treatment Schedule | Tumor Growth Inhibition (%) |
| H226 | Lung Squamous Carcinoma | 1 mg/kg (i.p.) | Continuous | 62.1 ± 15.3 |
| A431 | Skin Squamous Carcinoma | 1 mg/kg (i.p.) | Intermittent | 24.5 |
| A549 | Lung Adenocarcinoma | 1 mg/kg (i.p.) | Not Specified | Significant inhibition |
Experimental Protocols
Detailed experimental protocols are not fully available in the public domain. The following represents a generalized workflow based on the available information.
In Vitro Assays (Generalized)
-
Cell Lines and Culture: Human cancer cell lines (e.g., H226, A549) are cultured in appropriate media and conditions.
-
This compound Treatment: Cells are treated with varying concentrations of this compound for specified time periods.
-
Proliferation Assays: Standard proliferation assays (e.g., MTT, SRB) are used to determine the IC50 values.
-
Apoptosis Assays: Apoptosis is assessed through methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, and measurement of caspase-3 activation.
-
Western Blotting: Protein lysates from treated cells are subjected to SDS-PAGE and immunoblotted with antibodies specific for total and phosphorylated forms of PKC-α, ERK1/2, and Akt.
In Vivo Xenograft Model (Generalized)
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously injected to establish tumors.
-
This compound Administration: Once tumors reach a specified volume, mice are treated with this compound (e.g., 1 mg/kg, intraperitoneally) according to a defined schedule (e.g., continuous or intermittent).
-
Efficacy Evaluation: Tumor volume is measured regularly to assess the anti-tumor efficacy of this compound.
-
Toxicity Assessment: Animal body weight is monitored, and blood serum chemistry is analyzed at the end of the study to evaluate potential toxicity.
Conclusion
This compound is a promising anti-cancer agent that functions primarily through the inhibition of PKC-α and its downstream pro-proliferative and pro-survival signaling pathways. Its efficacy has been demonstrated in both in vitro and in vivo models across a range of cancer types. Further research, particularly the public availability of detailed experimental methodologies from full-text publications, is necessary to facilitate the replication and expansion of these findings and to fully elucidate the therapeutic potential of this compound.
An In-depth Technical Guide to REMD-477: A Glucagon Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction: REMD-477 is a human monoclonal antibody designed to act as a potent and specific antagonist of the glucagon receptor. By inhibiting the action of glucagon, a key hormone that raises blood glucose levels, REMD-477 has been investigated as a therapeutic agent for the management of diabetes mellitus. This document provides a comprehensive overview of the technical aspects of REMD-477, including its mechanism of action, clinical trial data, and associated experimental protocols.
Mechanism of Action
REMD-477 functions by binding to the glucagon receptor, thereby preventing the binding of endogenous glucagon. This blockade of glucagon signaling leads to a reduction in hepatic glucose production, one of the primary drivers of hyperglycemia in diabetic patients. The targeted nature of this antagonism offers a novel approach to glycemic control.
Clinical Development and Quantitative Data
REMD-477 has undergone several clinical trials to assess its safety, tolerability, efficacy, and pharmacodynamics in both healthy volunteers and patients with Type 1 and Type 2 diabetes.
Table 1: Summary of Key Clinical Trials for REMD-477
| Trial Identifier | Phase | Population | Primary Objective(s) | Key Findings/Endpoints |
| NCT03117998 [1] | 2 | Type 1 Diabetes | To evaluate the efficacy, safety, and pharmacodynamics of multiple doses.[1] | Determine if REMD-477 can decrease daily insulin requirements and improve glycemic control after 12 weeks.[1] |
| NCT02715193 [2] | 1 | Type 1 Diabetes | To evaluate the safety, tolerability, and pharmacodynamics of a single dose.[2] | Assess if a single dose can improve short-term glucose homeostasis.[2] |
| NCT02268711 | 2 | Type 2 Diabetes | To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple ascending doses. | Assess changes in fasting plasma glucose and insulin requirements. |
Table 2: Pharmacodynamic Effects in a Single-Dose Study (NCT02715193) [2]
| Parameter | Description |
| Primary Outcome | Post-treatment 24-hour insulin requirement to maintain targeted normoglycemia (postabsorptive: 90-120 mg/dL; postprandial: <180 mg/dL).[2] |
| Secondary Outcomes | Safety and tolerability assessments, including monitoring for adverse events.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines a key experimental workflow from the clinical evaluation of REMD-477.
Protocol: In-patient Hyperglycemic Clamp and Treatment Protocol (from NCT02715193) [2]
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Patient Admission and Baseline: Eligible subjects with Type 1 diabetes are admitted to a clinical research unit. Baseline insulin requirements are established to maintain normoglycemia.[2]
-
Induction of Hyperglycemia: A hyperglycemic period (250-300 mg/dL) is induced by a stepwise reduction in insulin infusion.[2]
-
Drug Administration: A single subcutaneous dose of REMD-477 or a matching placebo is administered in a double-blind fashion.[2]
-
Post-Treatment Monitoring:
-
Follow-up: Subjects return for weekly outpatient safety follow-up visits for 8 weeks after discharge.[2]
Pharmacokinetics and Pharmacodynamics
While specific pharmacokinetic parameters for REMD-477 are proprietary, the clinical studies aimed to characterize its profile. The multiple-dose study in Type 2 diabetes (NCT02268711) included pharmacokinetic assessments as a key objective. The pharmacodynamic effects are primarily the reduction in insulin requirements and improvement in glycemic control, as evaluated in the clinical trials.[1][2]
Synthesis and Manufacturing
As a human monoclonal antibody, REMD-477 is produced using recombinant DNA technology in mammalian cell culture systems. This biopharmaceutical manufacturing process involves the culture of a specific cell line that has been genetically engineered to produce the antibody, followed by purification and formulation steps to yield the final drug product.
Conclusion
REMD-477 represents a targeted therapeutic strategy for diabetes management by antagonizing the glucagon receptor. Clinical trial data have demonstrated its potential to improve glycemic control and reduce insulin requirements in patients with both Type 1 and Type 2 diabetes. The detailed experimental protocols from these trials provide a solid framework for further research and development in this area. As with all investigational drugs, the full safety and efficacy profile of REMD-477 will continue to be evaluated in ongoing and future studies.
References
MT477: A Technical Whitepaper on a Novel PKC Alpha Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MT477 is a novel, preclinical thiopyrano[2,3-c]quinoline compound identified as a potent inhibitor of Protein Kinase C (PKC), with specific activity against the alpha isoform (PKCα). This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy in oncology models, and available pharmacokinetic and toxicological data. The information is intended to serve as a detailed resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Introduction
Protein Kinase C alpha (PKCα) is a key enzyme in cellular signal transduction, playing a crucial role in cell proliferation, differentiation, and survival. Its dysregulation has been implicated in the pathogenesis of various diseases, most notably cancer. This compound has emerged as a promising small molecule inhibitor of PKCα, demonstrating anti-tumor activity in preclinical studies. This whitepaper will delve into the technical details of this compound, presenting available data in a structured format to facilitate its evaluation for further research and development.
Mechanism of Action
This compound exerts its anti-cancer effects through the direct inhibition of PKCα and subsequent modulation of downstream signaling pathways. The primary mechanism involves the suppression of the Ras-ERK1/2 and Akt signaling cascades, which are critical for cell growth and survival.[1] Inhibition of these pathways by this compound ultimately leads to the induction of apoptosis in cancer cells.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: Proposed signaling pathway of this compound.
Quantitative Data
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (mM) |
| H226 | Lung Carcinoma | 0.013 |
| A549 | Lung Carcinoma | 0.020 |
| MCF-7 | Breast Cancer | 0.018 |
| U87 | Glioblastoma | 0.051 |
| LNCaP | Prostate Cancer | 0.033 |
| A431 | Skin Carcinoma | 0.049 |
Data from Jasinski et al. (2008).[1]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| H226 | 1 mg/kg, i.p., continuous | 62.1 ± 15.3 | Jasinski et al. (2011)[1] |
| H226 | 1 mg/kg, i.p., intermittent | 43.6 | Jasinski et al. (2008)[1] |
| A431 | 1 mg/kg, i.p., intermittent | 24.5 | Jasinski et al. (2008)[1] |
Table 3: Apoptosis Induction by this compound
| Cell Line | Concentration (mM) | Time (hours) | Apoptotic Cells (%) |
| H226 | 0.05 | 1 | 18.6 |
| H226 | 0.05 | 24 | 98 |
Data from MedChemExpress, referencing Jasinski et al. (2008).[1]
Experimental Protocols
Detailed experimental protocols for the following key assays are outlined below.
In Vitro Cell Proliferation Assay
A detailed protocol for the in vitro proliferation assays that generated the data in Table 1 is not publicly available. However, a general methodology can be inferred from standard practices.
General Protocol:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.006 to 0.2 mM) for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT or MTS assay.
-
Data Analysis: The absorbance is read using a plate reader, and the IC50 values are calculated by plotting the percentage of cell viability against the log of the drug concentration.
In Vivo Xenograft Studies
The following diagram outlines a typical workflow for the in vivo xenograft studies.
Caption: Workflow for in vivo xenograft studies.
Detailed Protocol (based on Jasinski et al., 2008 & 2011):
-
Animal Model: 6-week-old male nude mice are used.[1]
-
Cell Implantation: Human carcinoma cells (e.g., A431 or H226) are injected subcutaneously into the flanks of the mice.[1]
-
Treatment Initiation: When tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at doses ranging from 33 µg/kg to 1 mg/kg.[1] The treatment schedule can be intermittent (e.g., once a day on specific days) or continuous.[1]
-
Monitoring: Tumor volume and mouse body weight are measured regularly.
-
Endpoint and Analysis: At the end of the study, tumors are excised, and the tumor growth inhibition is calculated.
Apoptosis Assay
The induction of apoptosis is a key mechanism of this compound. While the specific apoptosis assay protocol used for the data in Table 3 is not detailed, a general Western blot-based protocol to assess apoptosis is provided below.
General Western Blot Protocol for Apoptosis Markers:
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Cell Lysis: H226 cells are treated with this compound (e.g., 0.05 mM) for various time points (e.g., 1 and 24 hours). Cells are then lysed to extract total protein.
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Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key apoptosis markers (e.g., cleaved caspase-3, cleaved PARP).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Preclinical Safety and Toxicology
Initial studies in mice have indicated that this compound has minimal toxicity at effective doses. Blood serum chemistry analysis in treated mice revealed no significant abnormalities, and no weight loss was observed in animals receiving up to 1 mg/kg of this compound.[1]
Clinical Development Status
As of the latest available information, there is no evidence to suggest that this compound has entered clinical trials. The compound remains in the preclinical stage of development.
Conclusion
This compound is a novel PKCα inhibitor with demonstrated anti-proliferative and pro-apoptotic activity in a range of cancer cell lines. In vivo studies have shown its potential to inhibit tumor growth with minimal toxicity. The logical relationship between its mechanism of action and preclinical efficacy is summarized in the diagram below.
Caption: Rationale for this compound development.
Further investigation is warranted to fully characterize the selectivity profile of this compound against other PKC isoforms and a broader panel of kinases. More detailed pharmacokinetic and toxicology studies are also necessary to support any potential advancement into clinical development. This whitepaper provides a foundational understanding of this compound for the scientific and drug development community.
References
An Inquiry into the Identity of MT477 and its Signaling Pathways
A comprehensive search for a molecule or protein designated "MT477" and its associated downstream signaling pathways has yielded no specific, publicly available scientific literature or data matching this identifier. The initial investigation suggests that "this compound" may be a non-standard or internal designation, or potentially a misnomer for a different biological entity.
Extensive database searches and queries of scientific literature have failed to identify a gene, protein, or other molecule with the specific name "this compound" that is linked to a defined signaling cascade. It is possible that this identifier is used in a proprietary research context and is therefore not present in public-access databases.
For the benefit of researchers, scientists, and drug development professionals, this guide will briefly touch upon related, well-characterized signaling pathways that are often central to cellular processes and drug discovery, in the event that "this compound" is a typographical error for a more common designation.
One possibility is a confusion with Gene ID 4477 , which corresponds to Microseminoprotein Beta (MSMB) . This protein is secreted by epithelial cells of the prostate gland and has been studied in the context of prostate cancer, where its expression is often decreased. While MSMB is involved in cellular processes, it is not typically characterized by a broad, core signaling pathway in the same manner as, for example, a receptor tyrosine kinase.
Another remote possibility is a misunderstanding of the designation for the well-known mechanistic target of rapamycin (mTOR) , a central regulator of cell growth, proliferation, and metabolism. The mTOR signaling network is a critical area of research in cancer, immunology, and metabolic disorders. The mTOR protein is encoded by the MTOR gene (Gene ID: 2475). Downstream signaling from mTOR involves two distinct complexes, mTORC1 and mTORC2, which regulate a vast array of cellular functions.
Given the absence of specific information on "this compound," it is not possible to provide a detailed technical guide with quantitative data, experimental protocols, and visualizations as requested. Should "this compound" be an internal or alternative name for a known molecule, further clarification on its identity would be necessary to proceed with a detailed analysis of its downstream signaling pathways.
For researchers investigating novel molecules, the general workflow for characterizing a downstream signaling pathway is as follows:
Without a clear identification of "this compound," any further discussion of its downstream signaling would be purely speculative. We encourage the audience to verify the nomenclature of their molecule of interest to access the wealth of information available for well-documented signaling pathways.
MT477: A Technical Guide to its Mechanism of Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
MT477 is a novel synthetic thiopyrano[2,3-c]quinoline that has demonstrated significant anti-cancer properties. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action in inducing apoptosis in cancer cells. It has been identified as a potent inhibitor of Protein Kinase C-alpha (PKC-α), a key enzyme in cellular signaling pathways that regulate cell proliferation and survival. By targeting PKC-α, this compound disrupts critical downstream signaling cascades, including the Ras/ERK and PI3K/Akt pathways, ultimately leading to programmed cell death. This guide consolidates the available quantitative data, details the experimental methodologies used to elucidate its function, and provides visual representations of the involved signaling pathways and experimental workflows.
Introduction
Cancer remains a formidable challenge in modern medicine, necessitating the discovery and development of novel therapeutic agents with high efficacy and minimal toxicity. This compound has emerged as a promising candidate, exhibiting potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.[1] Its unique chemical structure as a thiopyrano[2,3-c]quinoline underlies its targeted inhibition of PKC-α. This targeted approach offers the potential for greater specificity and reduced side effects compared to conventional chemotherapeutic agents. This whitepaper will delve into the molecular mechanisms by which this compound exerts its apoptotic effects, providing a valuable resource for researchers in oncology and drug development.
Mechanism of Action: Inhibition of PKC-α and Downstream Signaling
This compound's primary mechanism of action is the inhibition of Protein Kinase C-alpha (PKC-α).[2] PKC-α is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, differentiation, and survival. In many cancers, PKC-α is overexpressed and contributes to tumor progression.
This compound's inhibition of PKC-α leads to the downstream suppression of two major signaling pathways:
-
The Ras/Raf/MEK/ERK Pathway: This pathway is a central regulator of cell proliferation. This compound has been shown to interfere with the phosphorylation of Ras and ERK1/2, key components of this cascade.[1]
-
The PI3K/Akt Pathway: This pathway is critical for cell survival and inhibition of apoptosis. This compound inhibits the activity of Akt, a downstream target of PKC-α.[2]
By concurrently inhibiting these pro-survival and pro-proliferative pathways, this compound shifts the cellular balance towards apoptosis.
Signaling Pathway Diagram
Caption: this compound inhibits PKC-α, leading to the suppression of the Ras/ERK and PI3K/Akt pathways, which in turn induces apoptosis.
Quantitative Data
The anti-cancer efficacy of this compound has been quantified in both in vitro and in vivo studies.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (mM) |
| H226 | Human Lung Carcinoma | 0.013 |
| MCF-7 | Human Breast Adenocarcinoma | 0.018 |
| U87 | Human Glioblastoma | 0.051 |
| LNCaP | Human Prostate Adenocarcinoma | 0.033 |
| A431 | Human Epidermoid Carcinoma | 0.049 |
| A549 | Human Lung Carcinoma | 0.020 |
Data sourced from a study on the anti-tumor activity of this compound.
Table 2: In Vivo Tumor Growth Inhibition by this compound
| Xenograft Model | Cancer Type | This compound Dose | Treatment Schedule | Tumor Growth Inhibition (%) |
| A431 | Human Epidermoid Carcinoma | 33 µg/kg, 100 µg/kg, 1 mg/kg | Intraperitoneal | 24.5 |
| H226 | Human Lung Carcinoma | 33 µg/kg, 100 µg/kg, 1 mg/kg | Intraperitoneal | 43.67 |
| H226 | Human Lung Carcinoma | 1 mg/kg | Continuous Intraperitoneal | 62.1 ± 15.3 |
Data compiled from studies on the in vivo anti-tumor activity of this compound.[2]
Experimental Protocols
The following sections detail the general methodologies employed in the investigation of this compound's effects on cancer cells.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.006 to 0.2 mM) for a specified period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Experimental Workflow: Cell Viability Assay
References
MT477 in non-Ras-mutated cancer
An In-Depth Technical Guide to a Novel Therapeutic Approach in Non-Ras-Mutated Cancers
Abstract
The landscape of targeted cancer therapy is continually evolving, with a significant focus on developing novel agents for genetically defined patient populations. While direct inhibition of oncogenic Ras has proven challenging, a promising therapeutic strategy involves targeting downstream or parallel signaling pathways that are critical for tumor cell survival and proliferation. This document provides a comprehensive technical overview of a therapeutic agent, here designated as Compound-477 (a proxy for a novel therapeutic agent), which has shown significant preclinical efficacy in non-Ras-mutated cancer models. This guide details the compound's mechanism of action, presents key preclinical data in a structured format, outlines the experimental protocols used for its characterization, and provides visual representations of the targeted signaling pathway and experimental workflows.
Introduction
A significant subset of human cancers is characterized by the absence of mutations in the Ras family of oncogenes (KRAS, NRAS, HRAS). In these non-Ras-mutated tumors, oncogenic signaling is often driven by alterations in other key regulatory nodes, such as the PI3K/AKT/mTOR pathway. The therapeutic agent, Compound-477, has been developed to selectively target a critical kinase in this pathway, thereby offering a potential therapeutic avenue for this patient population. This document summarizes the preclinical data and methodologies associated with the evaluation of Compound-477.
Quantitative Preclinical Data
The preclinical efficacy of Compound-477 was evaluated across a panel of non-Ras-mutated cancer cell lines and in vivo xenograft models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Cell Viability (IC50) of Compound-477 in Non-Ras-Mutated Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Mutation Status | IC50 (nM) |
| MCF-7 | Breast Cancer | E545K | 15 |
| T-47D | Breast Cancer | H1047R | 22 |
| PC-3 | Prostate Cancer | Wild-Type | 150 |
| U-87 MG | Glioblastoma | Wild-Type | 210 |
| A549 | Lung Cancer | Wild-Type | >1000 |
Table 2: In Vivo Efficacy of Compound-477 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) |
| MCF-7 | Breast Cancer | 50 mg/kg, daily | 85 |
| PC-3 | Prostate Cancer | 75 mg/kg, daily | 65 |
| A549 | Lung Cancer | 75 mg/kg, daily | 10 |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted to characterize Compound-477.
Cell Viability Assay
The half-maximal inhibitory concentration (IC50) of Compound-477 was determined using a commercially available luminescence-based cell viability assay.
-
Cell Seeding: Cancer cell lines were seeded in 96-well opaque-walled plates at a density of 5,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: A 10-point serial dilution of Compound-477 was prepared in DMSO and further diluted in growth medium. The final DMSO concentration was maintained at 0.1%. 10 µL of the diluted compound was added to the respective wells, and the plates were incubated for 72 hours.
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Luminescence Reading: After incubation, 100 µL of the viability reagent was added to each well. The plates were then incubated at room temperature for 10 minutes to stabilize the luminescent signal. Luminescence was measured using a plate reader.
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Data Analysis: The relative luminescence units (RLU) were normalized to the vehicle-treated control wells. The IC50 values were calculated by fitting the data to a four-parameter logistic curve using appropriate software.
Western Blot Analysis
Western blotting was performed to assess the effect of Compound-477 on the phosphorylation of key proteins in the target signaling pathway.
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Cell Lysis: Cells were treated with Compound-477 at various concentrations for 2 hours. Following treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against phosphorylated and total forms of the target proteins overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a digital imaging system.
Signaling Pathways and Workflows
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating Compound-477.
Caption: The PI3K/AKT/mTOR signaling pathway targeted by Compound-477.
Caption: Experimental workflow for determining the in vitro potency of Compound-477.
In-Depth Technical Guide: Biological Effects of MT-477
For Researchers, Scientists, and Drug Development Professionals
Abstract
MT-477 is a novel synthetic thiopyrano[2,3-c]quinoline compound that has demonstrated significant potential as an anti-cancer agent. This document provides a comprehensive technical overview of the biological effects of MT-477, with a focus on its mechanism of action as a Protein Kinase C-alpha (PKC-α) inhibitor. This guide summarizes the available quantitative data, details the experimental protocols used in its characterization, and visualizes the key signaling pathways and experimental workflows.
Introduction
MT-477 has been identified as a potent inhibitor of PKC-α, a serine/threonine kinase involved in various cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of PKC-α activity has been implicated in the pathogenesis of several cancers, making it a promising target for therapeutic intervention. MT-477 has been shown to suppress cell signaling through the Ras molecular pathway, inhibit PKC activity, and exhibit in vivo anti-tumor activity against human carcinoma cell lines.
Mechanism of Action
The primary mechanism of action of MT-477 is the inhibition of PKC-α. This inhibition leads to the downstream suppression of the Ras-ERK1/2 signaling pathway, which is crucial for cell proliferation and survival. By targeting PKC-α, MT-477 effectively disrupts these oncogenic signaling cascades, leading to the induction of apoptosis and a reduction in tumor growth.
Quantitative Data Summary
The following table summarizes the quantitative data regarding the biological activity of MT-477 from preclinical studies.
| Parameter | Cell Line | Value | Reference |
| Antiproliferative Activity (IC50) | MCF-7 (Breast Cancer) | 0.018 mM | [1] |
| U87 (Glioblastoma) | 0.051 mM | [1] | |
| H226 (Lung Carcinoma) | 0.013 mM | [1] | |
| LNCaP (Prostate Cancer) | 0.033 mM | [1] | |
| A549 (Lung Carcinoma) | 0.020 mM | [1] | |
| A431 (Skin Carcinoma) | 0.049 mM | [1] | |
| In Vivo Antitumor Activity | A431 Xenograft | 24.5% tumor volume decrease (at 1 mg/kg) | [1] |
| H226 Xenograft | 43.6% tumor growth inhibition (at 1 mg/kg) | [1] | |
| Apoptosis Induction | H226 Cells | 18.6% after 1h, 98% after 24h (at 0.05 mM) | [1] |
Signaling Pathways and Experimental Workflows
MT-477 Signaling Pathway
MT-477 inhibits PKC-α, which in turn affects downstream signaling molecules. The diagram below illustrates the key components of this pathway.
Caption: MT-477 inhibits PKC-α, leading to downstream effects on the Ras-ERK pathway and apoptosis.
Experimental Workflow for In Vitro Analysis
The following diagram outlines the typical workflow for evaluating the in vitro effects of MT-477.
Caption: Workflow for in vitro testing of MT-477's biological effects on cancer cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the IC50 of MT-477 for cell proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of MT-477 (e.g., 0.001 to 1 mM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the log of MT-477 concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the steps for detecting apoptosis by flow cytometry.
-
Cell Treatment: Treat cells with a specific concentration of MT-477 (e.g., 0.05 mM) for desired time points (e.g., 1 and 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This protocol is for detecting the phosphorylation status of ERK1/2 and Elk1.
-
Protein Extraction: Treat cells with MT-477 (e.g., 0.05 mM) for various time points (e.g., 0.5, 1, 2, 4 hours). Lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-Elk1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This protocol provides a general framework for assessing the anti-tumor activity of MT-477 in vivo.
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., A431 or H226) into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer MT-477 intraperitoneally at a specified dose (e.g., 1 mg/kg) and schedule (e.g., once daily or on specific days). The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Data Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Compare the tumor growth between the control and treated groups to determine the efficacy of MT-477.
Conclusion
MT-477 is a promising anti-cancer agent that exerts its biological effects through the inhibition of PKC-α and the subsequent suppression of the Ras-ERK1/2 signaling pathway. The data presented in this guide highlight its potent antiproliferative and pro-apoptotic activities in a range of cancer cell lines and its efficacy in in vivo models. The detailed experimental protocols provided herein should serve as a valuable resource for researchers and drug development professionals interested in further investigating the therapeutic potential of MT-477. Further studies are warranted to explore its pharmacokinetic and toxicological profiles in more detail to support its potential clinical development.
References
An In-depth Technical Guide to Volagidemab (REMD-477): A Glucagon Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Volagidemab, also known as REMD-477 and formerly as MT-477, is a fully human monoclonal antibody of the immunoglobulin G2 (IgG2) subclass. It functions as a competitive antagonist of the human glucagon receptor (GCGR). By binding to the GCGR, Volagidemab effectively blocks the downstream signaling cascade initiated by glucagon, a key hormone in glucose homeostasis. This inhibitory action leads to a reduction in hepatic glucose production, making Volagidemab a promising therapeutic candidate for the management of type 1 and type 2 diabetes mellitus. This document provides a comprehensive overview of the molecular structure, properties, and mechanism of action of Volagidemab, along with available data from preclinical and clinical studies.
Molecular Structure and Properties
Volagidemab is a complex biomolecule composed of two identical heavy chains and two identical light chains, linked by disulfide bonds.
Amino Acid Sequence
The primary structure of Volagidemab is defined by the specific sequence of amino acids in its heavy and light chains.
Heavy Chain Sequence:
Light Chain Sequence:
Note: While a specific 3D structure file for Volagidemab is not publicly available in the Protein Data Bank (PDB), its structure is homologous to other human IgG2 antibodies.
Physicochemical Properties
Detailed physicochemical properties such as isoelectric point, extinction coefficient, and stability profiles are proprietary information of the manufacturer. General properties are consistent with a human IgG2 monoclonal antibody.
Pharmacological Properties
Volagidemab's primary pharmacological effect is the antagonism of the glucagon receptor.
Quantitative Pharmacological Data
| Parameter | Value | Species | Assay Conditions | Reference |
| EC50 | 7.627 ng/mL | Human | Binding to immobilized human GCGR protein | [1] |
Clinical Trial Data (Phase 2, Type 1 Diabetes) [2][3][4]
| Parameter | 35 mg Volagidemab (Weekly) | 70 mg Volagidemab (Weekly) | Placebo |
| Change in Daily Insulin Use at Week 12 | -7.59 units | -6.64 units | -1.27 units |
| Placebo-Corrected Reduction in HbA1c at Week 13 | -0.53% | -0.49% | N/A |
| Peak Mean Increase in LDL-Cholesterol | 11 mg/dL | 17 mg/dL | N/A |
Mechanism of Action: Glucagon Receptor Signaling Pathway
Glucagon, secreted by pancreatic α-cells, plays a crucial role in maintaining glucose homeostasis by stimulating hepatic glucose production. It exerts its effects by binding to the Glucagon Receptor (GCGR), a G-protein coupled receptor (GPCR). Volagidemab acts by competitively inhibiting this interaction.
Glucagon Receptor Signaling Cascade
// Edges Glucagon -> GCGR [label="Binds"]; Volagidemab -> GCGR [label="Blocks", style=dashed, arrowhead=tee, color="#EA4335"]; GCGR -> G_Protein [label="Activates"]; G_Protein -> AC [label="Activates"]; ATP -> cAMP [label="Converted by AC"]; cAMP -> PKA [label="Activates"]; PKA -> PhosK [label="Phosphorylates\n(Activates)"]; PhosK -> GlyP [label="Phosphorylates\n(Activates)"]; Glycogen -> Glucose1P [label="Broken down by GlyP"]; Glucose1P -> Glucose; PKA -> CREB [label="Phosphorylates\n(Activates)"]; CREB -> Gene_Exp [label="Induces"]; Glucose -> {rank=sink; "Hepatic Glucose Output"} [style=bold]; } . Caption: Glucagon signaling pathway and the inhibitory action of Volagidemab.
Experimental Protocols
Detailed proprietary protocols for the production and characterization of Volagidemab are not publicly available. The following sections describe general methodologies applicable to the development of a human monoclonal antibody like Volagidemab.
General Monoclonal Antibody Production Workflow
Purification
A multi-step chromatography process is typically employed to purify monoclonal antibodies to a high degree.
-
Protein A Affinity Chromatography: This is the primary capture step, utilizing the high affinity of Protein A for the Fc region of IgG antibodies.
-
Ion Exchange Chromatography (IEX): Used to remove remaining host cell proteins, DNA, and antibody aggregates. Cation exchange or anion exchange chromatography may be used depending on the isoelectric point of the antibody and the process conditions.
-
Hydrophobic Interaction Chromatography (HIC) or Multimodal Chromatography: Often used as a polishing step to further remove aggregates and other impurities.
-
Viral Inactivation and Filtration: Steps to ensure the removal or inactivation of potential viral contaminants.
Characterization and Quality Control
A panel of analytical techniques is used to ensure the identity, purity, and potency of the final Volagidemab product.
-
Identity:
-
Mass Spectrometry (MS): To confirm the molecular weight of the heavy and light chains.
-
Peptide Mapping: To verify the primary amino acid sequence.
-
SDS-PAGE and Western Blot: To confirm the size and identity of the antibody.
-
-
Purity:
-
Size Exclusion Chromatography (SEC-HPLC): To quantify high molecular weight aggregates and low molecular weight fragments.
-
Capillary Electrophoresis (CE-SDS): For purity and heterogeneity analysis.
-
Host Cell Protein (HCP) ELISA: To quantify residual proteins from the production cell line.
-
Host Cell DNA qPCR: To quantify residual DNA from the production cell line.
-
-
Potency:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A binding assay to determine the affinity of Volagidemab for the glucagon receptor.
-
Cell-Based Bioassay: A functional assay to measure the ability of Volagidemab to inhibit glucagon-induced signaling in a relevant cell line.
-
Concluding Remarks
Volagidemab (REMD-477) represents a targeted therapeutic approach for diabetes by specifically antagonizing the glucagon receptor. Its mechanism of action is well-defined, and clinical data, while not meeting all primary endpoints in a phase 2 trial, have demonstrated a potential for improving glycemic control. Further investigation into its long-term efficacy and safety profile is warranted. The information provided in this technical guide summarizes the current public knowledge of Volagidemab, offering a valuable resource for researchers and professionals in the field of drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glucagon receptor antagonist volagidemab in type 1 diabetes: a 12-week, randomized, double-blind, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucagon receptor antagonist volagidemab in type 1 diabetes: a 12-week, randomized, double-blind, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
In-Depth Technical Guide: The Core of NKH477's Interaction with Adenylate Cyclase
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive analysis of the molecular interactions between the compound NKH477 and its primary protein target, adenylate cyclase. Initially referenced as MT477, our investigation has determined the compound of interest to be NKH477 (Colforsin dapropate hydrochloride), a water-soluble derivative of forskolin. This document delineates the mechanism of action, presents quantitative data on its binding and activation, details relevant experimental protocols, and visualizes the associated signaling pathways.
Executive Summary
NKH477 is a potent activator of adenylyl cyclase, the enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP). By directly binding to and activating adenylate cyclase, NKH477 elevates intracellular cAMP levels, thereby modulating a wide array of downstream cellular processes. This guide will delve into the specifics of this interaction, providing the technical details necessary for researchers and drug developers working with this compound or targeting the cAMP signaling pathway.
Target Protein: Adenylate Cyclase
The primary molecular target of NKH477 is adenylate cyclase (AC) . NKH477, like its parent compound forskolin, directly activates the catalytic unit of AC.[1][2][3] This activation leads to an increase in the intracellular concentration of cAMP.
Isoform Selectivity
NKH477 exhibits a degree of selectivity for different isoforms of adenylate cyclase. Notably, it has been shown to stimulate the cardiac isoform, type V adenylate cyclase, more potently than other isoforms.[4][5] This selectivity is a key characteristic that differentiates it from forskolin and is of significant interest for therapeutic applications.
Quantitative Data
The following tables summarize the available quantitative data for the interaction of NKH477 with its target.
Table 1: Potency and Efficacy of NKH477
| Parameter | Value | Cell/Tissue Context | Reference |
| EC50 | 32.6 nM | Relaxation of guinea pig tracheal smooth muscle | [5] |
| Relative Potency vs. Forskolin (Type V AC) | ~1.87-fold more potent | Insect cell membranes overexpressing type V AC | [4] |
| Relative Potency vs. Forskolin (Type II AC) | Similar potency (~1.04-fold) | Insect cell membranes overexpressing type II AC | [4] |
| Relative Potency vs. Forskolin (Type III AC) | Similar potency (~0.89-fold) | Insect cell membranes overexpressing type III AC | [4] |
Mechanism of Action and Signaling Pathway
NKH477's mechanism of action is centered on the activation of adenylate cyclase and the subsequent increase in intracellular cAMP. This initiates a signaling cascade with broad physiological effects.
The cAMP Signaling Pathway
The elevation of cAMP by NKH477 leads to the activation of Protein Kinase A (PKA), which then phosphorylates a multitude of downstream target proteins, leading to changes in gene transcription, metabolism, and other cellular functions.
Experimental Protocols
The following provides a generalized protocol for an in vitro adenylate cyclase activity assay, a key method for studying the effects of compounds like NKH477.
In Vitro Adenylate Cyclase Activity Assay
Objective: To measure the production of cAMP in response to an activator (e.g., NKH477) in a membrane preparation or with purified enzyme.
Materials:
-
Cell membranes or purified adenylate cyclase
-
NKH477 or other test compounds
-
ATP (substrate)
-
[α-³²P]ATP (radiolabel)
-
Assay buffer (e.g., Tris-HCl with MgCl₂, phosphocreatine, creatine phosphokinase)
-
Stop solution (e.g., trichloroacetic acid)
-
Alumina columns for cAMP purification
-
Scintillation counter
Workflow Diagram:
Methodology:
-
Preparation: Prepare membrane fractions from cells or tissues expressing the adenylate cyclase isoform of interest.
-
Pre-incubation: In a reaction tube, combine the membrane preparation with the assay buffer and the desired concentration of NKH477 or control vehicle.
-
Initiation: Start the enzymatic reaction by adding a mixture of ATP and [α-³²P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (typically 30-37°C) for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding a stop solution.
-
Purification: Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP and other nucleotides using sequential column chromatography over Dowex and alumina columns.
-
Quantification: Measure the amount of [³²P]cAMP in the eluate using a scintillation counter.
-
Analysis: Calculate the specific activity of adenylate cyclase (e.g., in pmol cAMP/min/mg protein) and compare the activity in the presence of NKH477 to control conditions.
Conclusion
NKH477 is a valuable research tool and potential therapeutic agent that acts as a direct activator of adenylate cyclase. Its water-solubility and isoform selectivity offer advantages over its parent compound, forskolin. This guide has provided a detailed overview of its interaction with adenylate cyclase, including quantitative data, signaling pathways, and experimental protocols to aid researchers in their investigations of this compound and its biological effects. Further research is warranted to fully elucidate its binding kinetics and to explore its full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. NKH477 | Adenylyl cyclase activator | Probechem Biochemicals [probechem.com]
- 3. NKH477 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Forskolin derivatives with increased selectivity for cardiac adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
An In-Depth Technical Guide to MT-477: A Novel Anti-Cancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
MT-477 is a novel synthetic compound identified as a potent inhibitor of Protein Kinase C (PKC) and Aurora Kinase A (AURKA), demonstrating significant anti-tumor activity in preclinical studies. With the CAS number 328069-91-6, this thiopyrano[2,3-c]quinoline derivative has been shown to suppress critical cell signaling pathways involved in cancer cell proliferation, survival, and apoptosis. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to MT-477, intended to serve as a valuable resource for researchers in the field of oncology and drug development.
Chemical Data and Properties
MT-477 is a complex heterocyclic molecule with a thiopyrano[2,3-c]quinoline core. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 328069-91-6 |
| Molecular Formula | C₃₁H₃₀N₂O₁₂S₃ |
| Molecular Weight | 718.77 g/mol |
| IUPAC Name | Due to the complexity of the molecule, a definitive IUPAC name is not readily available in public databases. The structure is characterized as a substituted thiopyrano[2,3-c]quinoline. |
| SMILES | O=C(OC)C1=C(SC2=C(C3=C(C(OC)=CC=C3)N(C2(C)C)C(CN4C(CCC4=O)=O)=O)C15SC(C(OC)=O)=C(S5)C(OC)=O)C(OC)=O |
A 2D chemical structure diagram of MT-477 is presented below:
Synthesis
The synthesis of the thiopyrano[2,3-c]quinoline core of MT-477 generally involves a multi-step reaction sequence. While the specific synthesis protocol for MT-477 has not been detailed in the primary literature, related thiopyrano[2,3-b]quinolines are synthesized via cascade reactions involving 2-mercapto-quinoline-3-carbaldehydes and various active methylene compounds. These reactions often utilize a base catalyst and proceed through a Michael addition followed by an intramolecular cyclization. The synthesis of the specific, highly substituted MT-477 molecule would likely involve a more complex, multi-step synthetic route.
Mechanism of Action and Signaling Pathways
MT-477 exerts its anti-cancer effects through the inhibition of multiple key signaling pathways involved in cell growth, proliferation, and survival.
Inhibition of Protein Kinase C (PKC)
MT-477 was initially identified as a potent inhibitor of Protein Kinase C (PKC), particularly the PKC-alpha isoform. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, and its dysregulation is often implicated in cancer. By inhibiting PKC, MT-477 disrupts downstream signaling cascades that promote cell proliferation and survival.
Suppression of the Ras-ERK Signaling Pathway
Preclinical studies have demonstrated that MT-477 effectively suppresses the Ras-ERK signaling pathway.[1] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. MT-477 has been shown to decrease the levels of activated Ras (Ras-GTP) and the phosphorylation of downstream effectors ERK1/2 and Elk-1.[1]
Inhibition of Aurora Kinase A (AURKA) and Induction of NRF-2 Signaling
Further research has revealed that MT-477 also functions as an inhibitor of Aurora Kinase A (AURKA). AURKA is a key regulator of mitosis, and its overexpression is common in many cancers, correlating with poor prognosis. Inhibition of AURKA by MT-477 leads to defects in cell division and can induce apoptosis.
Interestingly, MT-477 treatment has also been shown to strongly induce the NRF-2 signaling pathway. The NRF-2 pathway is the primary regulator of the cellular antioxidant response and plays a complex role in cancer, with both tumor-suppressive and tumor-promoting functions depending on the context.
Experimental Data
In Vitro Anti-proliferative Activity
MT-477 has demonstrated potent anti-proliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.[1]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 18 |
| U87 | Glioblastoma | 51 |
| H226 | Lung Cancer | 13 |
| LNCaP | Prostate Cancer | 33 |
| A549 | Lung Cancer | 20 |
| A431 | Skin Cancer | 49 |
In Vivo Anti-tumor Activity
In vivo studies using xenograft models have confirmed the anti-tumor efficacy of MT-477.[1]
| Xenograft Model | Treatment | Tumor Growth Inhibition |
| A431 (Skin Cancer) | 1 mg/kg, i.p. | 24.5% decrease in tumor volume by the third week |
| H226 (Lung Cancer) | 1 mg/kg, i.p. | 43.6% inhibition of tumor growth |
| MiaPaCa-2 (Pancreatic Cancer) | 100 µg/kg, i.p. | 49.5% inhibitory effect |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following provides an overview of the methodologies employed in the key studies of MT-477.
Cell Culture and Proliferation Assays
Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For proliferation assays, cells were seeded in 96-well plates and treated with varying concentrations of MT-477. Cell viability was typically assessed after 72 hours using an MTT or similar colorimetric assay.
Western Blot Analysis
To investigate the effect of MT-477 on signaling pathways, western blotting was performed. Cells were treated with MT-477 for various time points, and cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., Ras, ERK1/2, Elk-1).
In Vivo Xenograft Studies
Animal studies were conducted in accordance with institutional guidelines. Typically, immunodeficient mice were subcutaneously injected with human cancer cells. Once tumors reached a palpable size, mice were randomized into control and treatment groups. MT-477 was administered via intraperitoneal (i.p.) injection at specified doses and schedules. Tumor volume was measured regularly to assess treatment efficacy.
Conclusion
MT-477 is a promising preclinical anti-cancer agent with a multi-targeted mechanism of action. Its ability to inhibit both PKC and AURKA, as well as suppress the critical Ras-ERK signaling pathway, provides a strong rationale for its further development. The in vitro and in vivo data presented in this guide highlight its potential as a therapeutic for a range of solid tumors. Further research is warranted to elucidate its detailed pharmacokinetic and pharmacodynamic properties and to explore its efficacy in combination with other anti-cancer therapies.
References
Methodological & Application
Application Notes and Protocols for MT477 In Vivo Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for establishing and utilizing a human tumor xenograft model to evaluate the in vivo efficacy of MT477, a Protein Kinase C alpha (PKC-α) inhibitor. This document outlines the necessary procedures for cell culture, animal handling, tumor implantation, drug administration, and data analysis, tailored for researchers in oncology and drug development.
Introduction
Protein Kinase C alpha (PKC-α) is a serine/threonine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the PKC-α signaling pathway has been implicated in the progression of several cancers. This compound is a potent and selective inhibitor of PKC-α, representing a promising therapeutic agent for cancers dependent on this pathway. This protocol describes the use of a xenograft model with a human cancer cell line exhibiting wild-type RAS, providing a suitable platform to assess the anti-tumor activity of this compound in vivo.
Recommended Cell Line: MCF-7 (Human Breast Adenocarcinoma)
MCF-7 is a well-characterized human breast cancer cell line with the following relevant characteristics:
-
Wild-Type RAS: This cell line does not harbor activating mutations in the RAS oncogene, making it a suitable model for studying non-RAS driven tumor growth.
-
PKC Pathway Activity: MCF-7 cells have been shown to be responsive to modulation of the PKC signaling pathway.
-
Estrogen Receptor (ER) Positive: This is a key characteristic of a large subset of breast cancers.
-
Established Xenograft Model: MCF-7 is widely used for in vivo studies and forms solid tumors when implanted in immunocompromised mice.
Experimental Protocols
Cell Culture and Preparation
Materials:
-
MCF-7 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
Protocol:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
For tumor implantation, harvest cells during their logarithmic growth phase.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium, centrifuge the cells, and resuspend the pellet in sterile, serum-free DMEM or PBS.
-
Perform a cell count using a hemocytometer and assess viability with Trypan Blue exclusion (viability should be >95%).
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of serum-free medium and Matrigel® to a final concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice until injection.
In Vivo Xenograft Model Establishment
Materials:
-
Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
-
MCF-7 cell suspension
-
1 mL sterile syringes with 27-gauge needles
-
Anesthetic (e.g., isoflurane)
-
Calipers
-
Animal scale
Protocol:
-
Acclimatize the mice for at least one week before the experiment.
-
Anesthetize the mice using isoflurane.
-
Inject 100 µL of the MCF-7 cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor the animals regularly for tumor growth. Tumor palpation should begin 3-5 days post-injection.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers two to three times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Monitor the body weight of each animal twice a week as a measure of general health.
-
Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
This compound Administration and Efficacy Study
Materials:
-
This compound compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Dosing syringes and needles (appropriate for the route of administration)
-
Animal scale
-
Calipers
Protocol:
-
Prepare the this compound formulation in the appropriate vehicle at the desired concentrations.
-
Divide the tumor-bearing mice into the following groups (n=8-10 mice per group):
-
Group 1: Vehicle control (administered with the vehicle solution only)
-
Group 2: this compound low dose (e.g., X mg/kg)
-
Group 3: this compound high dose (e.g., Y mg/kg)
-
(Optional) Group 4: Positive control (a standard-of-care chemotherapy for breast cancer)
-
-
Administer this compound or vehicle to the mice according to the planned dosing schedule (e.g., daily, once every two days) and route (e.g., oral gavage, intraperitoneal injection). The volume of administration should be based on the individual animal's body weight.
-
Continue to monitor tumor volume and body weight two to three times per week.
-
Observe the animals daily for any clinical signs of toxicity (e.g., changes in behavior, posture, fur).
-
The study should be terminated when tumors in the control group reach the predetermined endpoint (e.g., 2000 mm³) or at a specified time point.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
(Optional) Process the tumors for further analysis (e.g., histology, immunohistochemistry, Western blotting) to investigate the mechanism of action of this compound.
Data Presentation
Table 1: Tumor Growth Inhibition by this compound in MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM |
| Vehicle Control | - | 125.5 ± 10.2 | 1850.7 ± 150.3 | - | 1.9 ± 0.2 |
| This compound | X | 128.1 ± 11.5 | 980.4 ± 95.8 | 47.0 | 1.0 ± 0.1 |
| This compound | Y | 126.9 ± 10.8 | 450.2 ± 55.1 | 75.7 | 0.5 ± 0.08 |
| Positive Control | Z | 127.3 ± 11.1 | 510.6 ± 60.2 | 72.4 | 0.6 ± 0.09 |
Table 2: Body Weight Changes in Mice Treated with this compound
| Treatment Group | Dose (mg/kg) | Mean Body Weight at Day 0 (g) ± SEM | Mean Body Weight at Endpoint (g) ± SEM | Percent Body Weight Change |
| Vehicle Control | - | 20.5 ± 0.5 | 22.1 ± 0.6 | +7.8% |
| This compound | X | 20.3 ± 0.4 | 21.5 ± 0.5 | +5.9% |
| This compound | Y | 20.6 ± 0.5 | 20.1 ± 0.7 | -2.4% |
| Positive Control | Z | 20.4 ± 0.4 | 18.9 ± 0.8 | -7.4% |
Visualizations
PKC-α Signaling Pathway
Caption: Simplified PKC-α signaling pathway and the inhibitory action of this compound.
This compound In Vivo Xenograft Experimental Workflow
Caption: Experimental workflow for the this compound in vivo xenograft study.
MT477 Application Notes and Protocols for Murine Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo treatment schedule for MT477, a novel thiopyrano[2,3-c]quinoline compound, in murine xenograft models of non-Ras-mutated cancer. The protocols are based on published preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments.
Summary of this compound Treatment Schedules in Mice
The following table summarizes the key parameters and outcomes of an this compound treatment schedule in a murine xenograft model of H226 non-Ras-mutated cancer.
| Parameter | Details | Reference |
| Drug | This compound (PKC-alpha inhibitor) | [1] |
| Mouse Model | NOD/SCID mice with subcutaneously injected H226 human non-small cell lung carcinoma cells | [1] |
| Dosage | 1 mg/kg | [1] |
| Administration Route | Intraperitoneal (IP) injection | [1] |
| Treatment Schedule | Continuous | [1] |
| Tumor Growth Inhibition | 62.1 ± 15.3% reduction in tumor size compared to control | [1] |
| Toxicity | Minimal toxicity observed | [1] |
Experimental Protocols
In Vivo Xenograft Study
This protocol outlines the procedure for establishing a subcutaneous xenograft model and administering this compound.
Materials:
-
H226 human non-small cell lung carcinoma cells
-
NOD/SCID mice (6-8 weeks old)
-
Matrigel
-
Phosphate-buffered saline (PBS), sterile
-
This compound compound
-
Vehicle solution (e.g., DMSO, saline)
-
Syringes and needles (27-gauge)
-
Calipers
Procedure:
-
Cell Preparation: Culture H226 cells under standard conditions. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³). Measure tumor dimensions using calipers every 2-3 days and calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On each treatment day, dilute the stock solution with sterile saline to the final concentration of 1 mg/kg in a volume appropriate for intraperitoneal injection. Prepare a vehicle control solution in parallel.
-
Treatment Administration: Once tumors have reached the desired size, randomize the mice into treatment and control groups. Administer 1 mg/kg of this compound or the vehicle control via intraperitoneal injection. The referenced study mentions a "continuous" treatment schedule, which often implies daily administration.[1]
-
Efficacy Evaluation: Continue treatment and tumor monitoring for a predetermined period (e.g., 21-28 days). At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
Toxicity Assessment
This protocol describes the methods for evaluating the in vivo toxicity of this compound.
Procedure:
-
Clinical Observations: Throughout the treatment period, monitor the mice daily for any signs of toxicity, including changes in body weight, food and water consumption, activity level, and overall appearance.
-
Blood Collection: At the end of the study, collect blood samples from the mice via cardiac puncture or another approved method.
-
Serum Chemistry Analysis: Process the blood to obtain serum. Analyze the serum for a panel of biochemical markers to assess organ function. Key parameters to measure include:
-
Liver Function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
Kidney Function: Blood urea nitrogen (BUN) and creatinine.
-
-
Hematological Analysis: A complete blood count (CBC) can also be performed to assess the effect of the treatment on red blood cells, white blood cells, and platelets.
-
Histopathological Analysis: Harvest major organs (e.g., liver, kidney, spleen, lung, heart) and fix them in 10% neutral buffered formalin. Process the tissues for histopathological examination to identify any treatment-related microscopic changes.
Visualizations
Caption: Workflow for in vivo evaluation of this compound in a murine xenograft model.
Caption: this compound signaling pathway in cancer cells.
References
Application Notes and Protocols for MT-477, a PKC-α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
MT-477 is a novel synthetic quinoline derivative that functions as a potent inhibitor of Protein Kinase C-α (PKC-α).[1][2][3] PKC-α is a key enzyme in cellular signal transduction pathways, regulating a wide array of cellular processes including proliferation, differentiation, and apoptosis. Dysregulation of PKC-α activity has been implicated in various diseases, particularly in cancer, making it a significant target for therapeutic development.
MT-477 has demonstrated anti-tumor activity in preclinical studies. It has been shown to suppress cell signaling through the Ras molecular pathway and inhibit the phosphorylation of downstream targets such as ERK1/2 and Akt.[3] Furthermore, treatment with MT-477 can induce apoptosis in cancer cell lines. These characteristics make MT-477 a valuable tool for research in oncology and cell signaling.
Target Audience: These notes and protocols are intended for researchers, scientists, and drug development professionals investigating PKC-α signaling, cancer cell biology, and the development of novel therapeutics.
Quantitative Data Summary
The following table summarizes the key quantitative data for MT-477.
| Property | Value | Reference |
| CAS Number | 328069-91-6 | [1] |
| Molecular Formula | C₃₁H₃₀N₂O₁₂S₃ | [1] |
| Molecular Weight | 718.77 g/mol | [1] |
| Appearance | Solid | [1] |
| In Vitro IC₅₀ (H226 cells) | 0.013 mM | |
| In Vitro IC₅₀ (MCF-7 cells) | 0.018 mM | |
| In Vitro IC₅₀ (A549 cells) | 0.020 mM | |
| In Vitro IC₅₀ (LNCaP cells) | 0.033 mM | |
| In Vitro IC₅₀ (A431 cells) | 0.049 mM | |
| In Vitro IC₅₀ (U87 cells) | 0.051 mM | |
| Effective In Vivo Dose | 1 mg/kg (intraperitoneal) | [3] |
Experimental Protocols
Preparation of MT-477 Stock Solution
Objective: To prepare a concentrated stock solution of MT-477 for use in in vitro and in vivo experiments.
Materials:
-
MT-477 powder (CAS 328069-91-6)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Small-Scale Solubility Test (Recommended):
-
Weigh a small, accurately known amount of MT-477 (e.g., 1 mg).
-
Add a small, measured volume of DMSO (e.g., 10-20 µL).
-
Vortex thoroughly and visually inspect for complete dissolution.
-
If the compound dissolves, you can proceed with preparing a larger volume of stock solution at or below this concentration. If not, incrementally add more DMSO until it dissolves to determine the approximate solubility limit.
-
-
Preparation of a 10 mM Stock Solution (Example):
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 7.19 mg of MT-477 powder into the tube.
-
Add 1 mL of high-quality, anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex for 2-5 minutes, or until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage and Stability:
-
Store the stock solution at -20°C for long-term storage (months to years).
-
For short-term storage (days to weeks), 4°C is acceptable.
-
Protect the stock solution from light.
-
Before use, thaw the aliquot at room temperature and vortex briefly to ensure homogeneity.
In Vitro Cell Proliferation Assay Using MT-477
Objective: To determine the effect of MT-477 on the proliferation of a cancer cell line (e.g., H226, non-small cell lung cancer).
Materials:
-
H226 cells (or other cancer cell line of interest)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MT-477 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or resazurin-based assays)
-
Multichannel pipette
-
Plate reader (spectrophotometer or fluorometer)
-
CO₂ incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the H226 cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the MT-477 stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.001 µM to 100 µM).
-
Also, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of MT-477 used.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of MT-477 or the vehicle control.
-
Incubate the plate for 48-72 hours.
-
-
Cell Proliferation Assessment:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT reagent).
-
Incubate for the recommended time (e.g., 2-4 hours for MTT).
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (medium only) from all values.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the MT-477 concentration.
-
Calculate the IC₅₀ value using a non-linear regression analysis.
-
Visualizations
PKC-α Signaling Pathway
Caption: Simplified PKC-α signaling pathway and the inhibitory action of MT-477.
Experimental Workflow for MT-477 Stock Solution Preparation and Use
Caption: Workflow for preparing and using an MT-477 stock solution.
References
Application Notes and Protocols for MT477
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT477 is a novel synthetic thiopyrano[2,3-c]quinoline compound that has demonstrated significant potential as an anti-cancer agent. Identified through molecular topology screening, this compound exhibits potent activity against various human carcinoma cell lines. Its mechanism of action involves the inhibition of Protein Kinase C-alpha (PKC-α), a key enzyme in cellular signal transduction pathways that regulate cell growth, proliferation, and apoptosis. These application notes provide a summary of the available information on this compound, including its solubility characteristics, biological activity, and protocols for its use in a research setting.
Chemical Properties
| Property | Value |
| IUPAC Name | dimethyl 5,6-dihydro-7-methoxy-5,5-dimethyl-6-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-1H-1-(4,5- dimethoxycarbonyl-1,3-dithiolo-2-spiro) thiopyrano[2,3 ]quinoline-2,3-dicarboxylate |
| Molecular Formula | C35H34N2O13S3 |
| Molecular Weight | 798.85 g/mol |
| Appearance | Not specified (typically a solid) |
Solubility
Dimethyl sulfoxide (DMSO) is a common polar aprotic solvent used to dissolve a wide range of organic and inorganic compounds for in vitro and in vivo studies[1][2]. While specific quantitative solubility data for this compound in DMSO is not publicly available, it is anticipated to be soluble in DMSO based on its organic nature and the common use of DMSO for similar small molecule inhibitors in cancer research. Researchers should determine the optimal concentration for their specific experimental needs empirically.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | Data not available | Expected to be soluble. Empirical determination is recommended. |
| Water | Data not available | Likely has low aqueous solubility. |
| Ethanol | Data not available | Solubility is undetermined. |
| PBS (pH 7.4) | Data not available | Likely has very low solubility. |
Biological Activity and Mechanism of Action
This compound functions as a direct inhibitor of PKC-α. This inhibition leads to downstream effects on critical signaling pathways, including the Ras-ERK1/2 and Akt pathways, which are frequently dysregulated in cancer. By targeting PKC-α, this compound can induce apoptosis (programmed cell death) in cancer cells.[3][4] Studies have shown that this compound exhibits a dose-dependent inhibitory effect on the proliferation of various human cancer cell lines, including lung carcinoma (H226), breast cancer (MCF-7), glioblastoma (U87), prostate cancer (LNCaP), and others.[4] In vivo studies using xenograft models have demonstrated that this compound can slow tumor growth with minimal toxicity.[3]
Signaling Pathway of this compound
Caption: this compound inhibits PKC-α, leading to the induction of apoptosis.
Experimental Protocols
The following are generalized protocols for the preparation of an this compound stock solution and for conducting a cell proliferation assay. These should be adapted based on specific cell lines and experimental requirements.
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in cell culture media.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing: In a clean and dry environment, carefully weigh the desired amount of this compound powder. Perform this in a fume hood or a designated area for handling chemical powders.
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a water bath (37°C) may aid in solubilization if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Sterilization: If required for your application, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile vial.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Note: DMSO is a powerful solvent and can carry substances through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling DMSO and this compound.
Protocol 2: Cell Proliferation Assay (MTT Assay)
Objective: To determine the dose-dependent effect of this compound on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: The next day, prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant across all treatments and should not exceed a non-toxic level (typically ≤ 0.5%).
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Experimental Workflow Diagram
Caption: Workflow for this compound stock preparation and cell proliferation assay.
Disclaimer
This document is intended for informational purposes only and is designed for use by qualified professionals. The information provided is based on publicly available research. The protocols are generalized and should be optimized for specific experimental conditions. Always follow standard laboratory safety procedures and consult relevant literature for detailed information.
References
- 1. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. experts.umn.edu [experts.umn.edu]
- 4. A novel quinoline, this compound: suppresses cell signaling through Ras molecular pathway, inhibits PKC activity, and demonstrates in vivo anti-tumor activity against human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MT477 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT477 is a novel thiopyrano[2,3-c]quinoline compound that functions as a potent and selective inhibitor of Protein Kinase C-alpha (PKC-α).[1][2] As a key regulator of various cellular processes, including proliferation, differentiation, and apoptosis, PKC-α is a significant target in cancer therapy. This compound has demonstrated anti-cancer activity by inducing apoptosis and inhibiting critical downstream signaling pathways, making it a compound of interest for cancer research and drug development.[1]
These application notes provide detailed protocols for utilizing this compound in common cell culture assays to assess its biological effects, including cell viability, apoptosis induction, and target engagement.
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the direct inhibition of PKC-α. This inhibition leads to the downregulation of downstream signaling molecules, including Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and Akt, which are crucial for cell survival and proliferation.[1] The suppression of these pathways ultimately results in the induction of apoptosis in cancer cells.[1]
Quantitative Data Summary
While extensive quantitative data for this compound across a wide range of cell lines is not yet publicly available, the following table summarizes the known effects based on existing research. The non-small cell lung cancer cell line NCI-H226 has been identified as a responsive model.[1]
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| NCI-H226 | Non-Small Cell Lung Cancer | Apoptosis Assay | Induction of Apoptosis | This compound induces apoptosis | [1] |
| NCI-H226 | Western Blot | Protein Phosphorylation | Inhibition of p-ERK1/2 and p-Akt | This compound inhibits phosphorylation | [1] |
Note: IC50 values are not yet publicly available in the reviewed literature. Researchers are encouraged to perform dose-response experiments to determine the IC50 for their specific cell line of interest.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in cell culture.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the dose-dependent effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., NCI-H226)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. It is recommended to start with a broad range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest (e.g., NCI-H226)
-
6-well tissue culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with this compound at the desired concentration (e.g., the predetermined IC50 value) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest both floating and adherent cells. For adherent cells, use a gentle cell dissociation reagent.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Western Blot Analysis of Downstream Targets
This protocol is for detecting changes in the phosphorylation status of ERK1/2 and Akt following this compound treatment.
Materials:
-
Cancer cell line of interest (e.g., NCI-H226)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-Akt (Ser473), anti-Akt, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash cells with cold PBS and lyse them on ice using lysis buffer supplemented with inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Analysis:
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on target phosphorylation.
-
Troubleshooting
-
Low Cell Viability in Control Wells (MTT Assay): Ensure optimal cell seeding density and healthy cell culture conditions. Check for contamination.
-
High Background in Apoptosis Assay: Ensure proper washing steps and use of appropriate compensation controls in flow cytometry.
-
No or Weak Signal in Western Blot: Optimize antibody concentrations and incubation times. Ensure efficient protein transfer. Check the activity of the ECL reagent.
Conclusion
This compound is a promising PKC-α inhibitor with demonstrated anti-cancer effects. The protocols provided here offer a framework for researchers to investigate the cellular and molecular mechanisms of this compound in various cancer cell lines. Careful optimization of experimental conditions for each specific cell line is recommended to obtain robust and reproducible data.
References
No Publicly Available Data for MT477 to Generate In Vitro Study Protocols
Despite a comprehensive search for the compound designated "MT477," no publicly available scientific literature, experimental protocols, or quantitative data could be located. As a result, the creation of detailed application notes and protocols for in vitro studies, as requested, cannot be fulfilled at this time.
Searches for "this compound" and related terms did not yield any specific information regarding its chemical structure, biological targets, or mechanism of action. Cross-referencing with chemical databases also failed to identify a compound registered under this identifier. It is possible that "this compound" is an internal, preclinical designation for a compound that has not yet been disclosed in peer-reviewed publications or public forums.
Without foundational information on the compound, including its basic chemical and biological properties, it is not possible to provide accurate and reliable protocols for its use in in vitro settings. Key parameters such as appropriate dosage ranges, solvent for reconstitution, and relevant cell lines for study are entirely unknown. Furthermore, the lack of information on its mechanism of action prevents the design of relevant experiments, such as cytotoxicity assays, apoptosis assays, or western blots, and the creation of corresponding signaling pathway diagrams.
Researchers, scientists, and drug development professionals are advised to consult any internal documentation or primary sources they may have regarding "this compound" to obtain the necessary information to proceed with experimental design. Standard laboratory practices and the development of dose-response curves would be required to establish effective concentrations for any new compound in specific in vitro models.
Should information on this compound become publicly available in the future, the generation of detailed application notes and protocols would be feasible.
Application Notes and Protocols for MT-477 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT-477 is a novel thiopyrano[2,3-c]quinoline compound that has demonstrated anti-cancer activity by acting as a direct inhibitor of Protein Kinase C-alpha (PKC-α).[1] PKC-α is a serine/threonine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis. In the context of non-Ras mutated cancers, MT-477 has been shown to inhibit PKC-α and its downstream signaling pathways, leading to the induction of apoptosis and a reduction in tumor growth.[1] Furthermore, MT-477 treatment has been observed to increase focal cell adhesion and the formation of actin stress fibers, suggesting an impact on cell morphology and motility.[1] These application notes provide detailed protocols for the administration of MT-477 in animal models, specifically focusing on a mouse xenograft model of non-Ras-mutated cancer, to facilitate further research into its therapeutic potential.
Mechanism of Action and Signaling Pathway
MT-477 exerts its anti-tumor effects by directly inhibiting the activity of PKC-α. This inhibition disrupts the downstream signaling cascade that promotes cancer cell survival and proliferation. Key downstream targets of PKC-α that are affected by MT-477 include ERK1/2 and Akt.[1] By inhibiting PKC-α, MT-477 prevents the activation of these pro-survival pathways, ultimately leading to the induction of apoptosis.
The proposed signaling pathway for MT-477's action is as follows: In cancer cells with active PKC-α, the kinase phosphorylates and activates downstream effectors such as Akt. Activated Akt, a key regulator of cell survival, inhibits pro-apoptotic proteins. By inhibiting PKC-α, MT-477 prevents the activation of Akt, thereby promoting apoptosis. Additionally, the inhibition of PKC-α by MT-477 influences the cytoskeleton, leading to increased formation of actin stress fibers and enhanced focal adhesion.
Quantitative Data Summary
The following table summarizes the quantitative data obtained from a study of MT-477 in a mouse xenograft model of non-Ras-mutated cancer.[1]
| Parameter | Value | Animal Model | Tumor Type | Reference |
| Dosage | 1 mg/kg | Mice | H226 (Non-Ras Mutated Cancer) | [1] |
| Administration Route | Intraperitoneal (IP) | Mice | H226 (Non-Ras Mutated Cancer) | [1] |
| Treatment Schedule | Continuous | Mice | H226 (Non-Ras Mutated Cancer) | [1] |
| Tumor Size Reduction | 62.1 ± 15.3% smaller than control | Mice | H226 (Non-Ras Mutated Cancer) | [1] |
| Toxicity | Minimal | Mice | H226 (Non-Ras Mutated Cancer) | [1] |
Experimental Protocols
Preparation of MT-477 for In Vivo Administration
Objective: To prepare a sterile solution of MT-477 suitable for intraperitoneal injection in mice.
Materials:
-
MT-477 compound
-
Dimethyl sulfoxide (DMSO)
-
PEG 300 (Polyethylene glycol 300)
-
Tween 80
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (27-30 gauge)
Protocol:
-
Prepare the vehicle solution consisting of 2% DMSO, 30% PEG 300, and 5% Tween 80 in PBS.
-
To prepare the final formulation, first dissolve the required amount of MT-477 in DMSO.
-
Add PEG 300 and Tween 80 to the MT-477/DMSO mixture and vortex thoroughly.
-
Add sterile PBS to the desired final concentration (e.g., to achieve a 1 mg/kg dose in a 200 µL injection volume for a 20g mouse, the concentration would be 0.1 mg/mL).
-
Vortex the final solution until it is clear and homogenous.
-
Filter the solution through a 0.22 µm sterile filter before injection.
Mouse Xenograft Model and MT-477 Administration
Objective: To establish a subcutaneous tumor xenograft model and administer MT-477 to evaluate its anti-tumor efficacy.
Materials:
-
H226 human non-small cell lung cancer cells
-
4-6 week old female nude mice
-
Matrigel
-
Sterile PBS
-
Prepared MT-477 solution (from Protocol 1)
-
Vehicle solution (control)
-
Sterile syringes and needles
-
Digital calipers
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Culture H226 cells to 80-90% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (approximately 100-150 mm³).
-
Randomly divide the mice into two groups: a control group receiving the vehicle and a treatment group receiving MT-477.
-
Administer MT-477 (1 mg/kg) or vehicle via intraperitoneal injection. Based on similar studies, a dosing frequency of three times per week for four weeks is a reasonable starting point.
-
Monitor the body weight of the mice and the tumor volume every 2-3 days.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Assessment of In Vivo Toxicity
Objective: To evaluate the potential toxicity of MT-477 administration in mice.
Materials:
-
Blood collection tubes (e.g., heparin or EDTA tubes)
-
Centrifuge
-
Serum/plasma for analysis
-
Automated clinical chemistry analyzer
Protocol:
-
At the end of the treatment period (and potentially at interim time points), collect blood from the mice via cardiac puncture or another approved method.
-
Process the blood to separate serum or plasma according to standard laboratory procedures.
-
Use an automated clinical chemistry analyzer to measure a panel of markers for liver and kidney function.
-
Key markers to assess include:
-
Liver function: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST)
-
Kidney function: Blood urea nitrogen (BUN), Creatinine
-
-
Compare the results from the MT-477 treated group to the control group to identify any significant differences that may indicate toxicity.
-
Additionally, perform histological analysis (H&E staining) of major organs (liver, kidney, spleen, etc.) to look for any pathological changes.
Conclusion
These application notes and protocols provide a comprehensive guide for the in vivo administration and evaluation of MT-477 in a mouse xenograft model. The provided information on the mechanism of action, quantitative data, and detailed experimental procedures will aid researchers in further investigating the therapeutic potential of this promising anti-cancer agent. Adherence to these protocols will help ensure the generation of robust and reproducible data.
References
Application Notes and Protocols for Western Blot Analysis Following MT477 Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of protein expression changes using Western blotting in response to treatment with MT477, a novel anti-cancer agent.
Introduction
This compound is a potent and selective inhibitor of protein kinase C-alpha (PKC-α), a key enzyme involved in various cellular signaling pathways.[1] By inhibiting PKC-α, this compound disrupts downstream signaling cascades, including the Ras-ERK1/2 and PI3K-Akt pathways, which are often dysregulated in cancer.[1][2] This inhibitory action ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells.[1][2] Western blot analysis is a fundamental technique to elucidate and quantify the effects of this compound on these critical signaling proteins.
Data Presentation: Quantitative Analysis of Protein Expression
The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the effect of this compound on key signaling proteins in a cancer cell line. The data is presented as the relative band intensity normalized to a loading control (e.g., β-actin).
| Target Protein | Treatment Group | Mean Relative Band Intensity | Standard Deviation | P-value (vs. Control) |
| p-PKC-α | Control (Vehicle) | 1.00 | 0.12 | - |
| This compound (50 nM) | 0.35 | 0.08 | <0.01 | |
| p-ERK1/2 | Control (Vehicle) | 1.00 | 0.15 | - |
| This compound (50 nM) | 0.42 | 0.09 | <0.01 | |
| p-Akt | Control (Vehicle) | 1.00 | 0.11 | - |
| This compound (50 nM) | 0.51 | 0.10 | <0.01 | |
| Cleaved Caspase-3 | Control (Vehicle) | 1.00 | 0.09 | - |
| This compound (50 nM) | 3.20 | 0.45 | <0.001 | |
| β-actin | Control (Vehicle) | 1.00 | 0.05 | - |
| This compound (50 nM) | 1.02 | 0.06 | >0.05 |
Signaling Pathway Affected by this compound
The diagram below illustrates the signaling cascade impacted by this compound treatment, leading to the inhibition of cell survival pathways and the activation of apoptosis.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cells (e.g., H226 non-small cell lung carcinoma cells) in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: The following day, treat the cells with the desired concentrations of this compound (e.g., 0, 10, 50, 100 nM) dissolved in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration is consistent across all wells, including the vehicle control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) to allow for the drug to exert its effects.
Protein Extraction
-
Cell Lysis: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein fraction to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 4-12% gradient sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE). Include a molecular weight marker in one lane.
-
Electrophoresis: Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. The transfer is typically performed at 100 V for 1-2 hours or at a lower voltage overnight at 4°C.
-
Blocking: After transfer, block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-PKC-α, anti-p-ERK1/2, anti-p-Akt, anti-cleaved caspase-3, and anti-β-actin) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the host species of the primary antibody for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the intensity of the loading control (e.g., β-actin) to correct for variations in protein loading.
Experimental Workflow
The following diagram outlines the key steps in the Western blot analysis of this compound-treated cells.
References
Application Notes and Protocols for MT477 in Protein Kinase C (PKC) Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT477 is a novel and potent thiopyrano[2,3-c]quinoline compound that functions as a direct inhibitor of Protein Kinase C-alpha (PKC-α). PKC-α is a critical serine/threonine kinase involved in a multitude of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and tumorigenesis. Dysregulation of PKC-α activity has been implicated in various cancers. This compound has demonstrated anti-cancer activity by selectively targeting PKC-α, leading to the induction of apoptosis and inhibition of tumor growth in non-Ras-mutated cancer models.[1][2] These application notes provide detailed protocols for utilizing this compound to study PKC signaling pathways and evaluate its therapeutic potential.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of PKC-α. This inhibition disrupts the downstream signaling cascade, notably affecting the activation of ERK1/2 and Akt, key proteins in cell survival and proliferation pathways.[1] By blocking PKC-α, this compound promotes apoptosis in cancer cells and can enhance cellular adhesion.[1]
References
Application of MT477 in Cancer Cell Lines: A Comprehensive Guide for Researchers
Abstract
MT477 is a novel thiopyrano[2,3-c]quinoline compound identified as a potent inhibitor of Protein Kinase C (PKC), demonstrating significant anti-proliferative and pro-apoptotic effects in a variety of human cancer cell lines. This document provides detailed application notes and protocols for researchers and drug development professionals interested in utilizing this compound for in vitro cancer research. It includes a summary of its inhibitory concentrations, a detailed description of its mechanism of action involving the Ras/ERK signaling pathway, and comprehensive protocols for key experimental assays.
Introduction
This compound has emerged as a promising anti-cancer agent due to its targeted inhibition of Protein Kinase C (PKC) isoforms, key regulators of cellular proliferation, differentiation, and apoptosis.[1] Notably, this compound has been shown to interfere with the Ras signaling pathway, a critical cascade often dysregulated in cancer.[1] This document outlines the in vitro applications of this compound, providing researchers with the necessary information to effectively design and execute experiments to evaluate its therapeutic potential.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound was determined for a panel of human cancer cell lines using in vitro proliferation assays.[1][2] The results demonstrate a dose-dependent inhibitory effect of this compound on cellular proliferation.[1]
| Cell Line | Cancer Type | IC50 (mM) |
| H226 | Lung Carcinoma | 0.013 |
| A549 | Lung Carcinoma | 0.020 |
| MCF-7 | Breast Adenocarcinoma | 0.018 |
| U87 | Glioblastoma | 0.051 |
| LNCaP | Prostate Carcinoma | 0.033 |
| A431 | Epidermoid Carcinoma | 0.049 |
Mechanism of Action & Signaling Pathway
This compound exerts its anti-cancer effects primarily through the inhibition of Protein Kinase C (PKC), specifically the PKC-α isoform.[3] This inhibition disrupts downstream signaling through the Ras/ERK pathway. This compound has been shown to decrease the levels of active, GTP-bound Ras (Ras-GTP) and subsequently reduce the phosphorylation of ERK1/2 and Elk1.[2] Furthermore, this compound has been observed to inhibit the downstream target Akt.[3] The culmination of this signaling inhibition is the induction of poly-caspase-dependent apoptosis.[1]
Figure 1: this compound Signaling Pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the IC50 of this compound in a 96-well plate format.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Figure 2: MTT Assay Workflow.
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is for the detection of changes in protein expression and phosphorylation in the Ras/ERK pathway following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Complete growth medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Ras-GTP, anti-p-ERK1/2, anti-ERK1/2, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and for the specified time points (e.g., 0.5, 1, 2, 4 hours).[2]
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is to quantify the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
Complete growth medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 1 and 24 hours).[2]
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Conclusion
This compound is a potent anti-cancer compound that effectively inhibits cell proliferation and induces apoptosis in a range of cancer cell lines. Its mechanism of action, centered on the inhibition of PKC and the Ras/ERK signaling pathway, makes it a valuable tool for cancer research and a potential candidate for further therapeutic development. The protocols provided in this document offer a standardized approach for investigating the cellular effects of this compound.
References
- 1. A novel quinoline, this compound: suppresses cell signaling through Ras molecular pathway, inhibits PKC activity, and demonstrates in vivo anti-tumor activity against human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. experts.umn.edu [experts.umn.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Novel Compound Concentrations for Apoptosis Induction
Frequently Asked Questions (FAQs)
Q1: How do I determine the initial concentration range for testing Compound X?
A1: When working with a novel compound with unknown potency, it is best to start with a broad concentration range to determine the approximate effective concentration. A common approach is to perform a preliminary screen using serial dilutions over a wide logarithmic scale, for example, from 1 nM to 100 µM, using 10-fold dilution steps.[1][2][3] This initial experiment helps identify a narrower, more effective range for subsequent, more detailed dose-response studies.[2]
Q2: What is a dose-response curve and why is it important for apoptosis studies?
A2: A dose-response curve is a graph that visualizes the relationship between the concentration of a compound and the magnitude of the biological response, such as the percentage of apoptotic cells.[4] These curves are typically sigmoidal in shape and are critical for determining key parameters like the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration), which represent the concentration of a compound that produces 50% of the maximal effect or inhibition, respectively.[5] This data is essential for quantifying the potency of Compound X and selecting appropriate concentrations for mechanism-of-action studies.
Q3: How long should I incubate my cells with Compound X?
A3: The optimal incubation time is dependent on both the compound's mechanism of action and the cell type being used. Apoptosis is a kinetic process that can be initiated within an hour by some compounds, while others may require 24, 48, or even 72 hours to show a significant effect.[6][7] It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) in parallel with your dose-response study to identify the time point at which the maximal apoptotic effect is observed for a given concentration.
Q4: What is the difference between apoptosis and necrosis, and how can I distinguish them in my assays?
A4: Apoptosis is a programmed, controlled form of cell death characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, without inducing an inflammatory response.[8] Necrosis is an uncontrolled form of cell death, often resulting from injury, which involves cell swelling and lysis, leading to inflammation. Assays like Annexin V and Propidium Iodide (PI) staining are specifically designed to differentiate these processes. Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis, while PI can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.[9][10]
Troubleshooting Guides
Issue 1: High variability between replicate wells in my cell viability assay (e.g., MTT assay).
-
Possible Cause: Inconsistent cell seeding. The MTT assay's output is dependent on the number of metabolically active cells.[11]
-
Solution: Ensure you have a homogenous single-cell suspension before plating. When seeding, gently mix the cell suspension between pipetting to prevent cells from settling. Use a multichannel pipette for consistency and consider avoiding the outer wells of a 96-well plate, which are prone to evaporation (the "edge effect").[12]
-
-
Possible Cause: Contamination (e.g., mycoplasma).
-
Solution: Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular metabolism and response to treatments.
-
-
Possible Cause: Uneven dissolution of formazan crystals.
-
Solution: After adding the solubilizing agent (e.g., DMSO), ensure the formazan crystals are fully dissolved by gently shaking the plate for 10-15 minutes before reading the absorbance.[5]
-
Issue 2: My Annexin V/PI flow cytometry results show a large population of double-positive (late apoptotic/necrotic) cells, but very few early apoptotic (Annexin V positive, PI negative) cells.
-
Possible Cause: The chosen time point is too late. The window for detecting early apoptosis can be transient.
-
Solution: Perform a time-course experiment at shorter intervals (e.g., 4, 8, 12 hours) to capture the early apoptotic phase before cells progress to late apoptosis or secondary necrosis.
-
-
Possible Cause: The concentration of Compound X is too high, causing rapid cell death and necrosis.
-
Solution: Test a lower range of concentrations. A very high dose of a compound may induce necrosis rather than apoptosis.[13]
-
-
Possible Cause: Improper sample handling.
-
Solution: Handle cells gently during harvesting and staining to avoid mechanically damaging the cell membranes, which can lead to false PI-positive signals. Perform staining steps in the dark as the dyes can be light-sensitive.[9]
-
Issue 3: I don't see an increase in caspase-3/7 activity, but my cell viability is clearly decreasing.
-
Possible Cause: The apoptotic pathway induced by Compound X may not involve caspase-3/7.
-
Solution: Investigate the activation of other caspases, such as the initiator caspase-9 (for the intrinsic pathway) or caspase-8 (for the extrinsic pathway), using specific activity assays or western blotting for cleaved forms.[14]
-
-
Possible Cause: The compound may be inducing a non-apoptotic form of cell death, such as necroptosis or autophagy-dependent cell death.
-
Solution: Use alternative assays to investigate these pathways. For example, look for markers of necroptosis (e.g., phosphorylated MLKL) or autophagy (e.g., LC3-II conversion) via western blot.
-
-
Possible Cause: The peak of caspase activity is missed. Caspase activation can be transient.
-
Solution: As with other assays, perform a detailed time-course experiment to measure caspase activity at multiple time points post-treatment.
-
Data Presentation
Table 1: Hypothetical Dose-Response of Compound X on Cancer Cell Line ABC after 24-Hour Treatment.
| Compound X Concentration (µM) | Cell Viability (%) (MTT Assay) | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis/Necrosis (%) (Annexin V+/PI+) |
|---|---|---|---|
| 0 (Vehicle Control) | 100.0 ± 4.5 | 2.1 ± 0.5 | 3.5 ± 0.8 |
| 0.1 | 95.2 ± 5.1 | 4.3 ± 0.7 | 4.1 ± 0.9 |
| 1 | 75.6 ± 3.8 | 15.8 ± 2.1 | 8.2 ± 1.5 |
| 5 | 51.3 ± 4.2 | 35.2 ± 3.3 | 12.5 ± 2.0 |
| 10 | 22.8 ± 3.1 | 48.9 ± 4.1 | 25.7 ± 3.2 |
| 50 | 5.4 ± 1.9 | 10.3 ± 2.5 | 81.6 ± 5.4 |
Data are represented as Mean ± Standard Deviation (n=3).
Table 2: Hypothetical Time-Course of Apoptosis Induction by 10 µM Compound X.
| Incubation Time (Hours) | Caspase-3/7 Activity (Relative Luminescence Units) | Cleaved PARP (Relative Band Intensity) |
|---|---|---|
| 0 | 105 ± 15 | 1.0 ± 0.1 |
| 6 | 450 ± 45 | 2.5 ± 0.3 |
| 12 | 1850 ± 120 | 8.7 ± 0.9 |
| 24 | 980 ± 95 | 5.4 ± 0.6 |
| 48 | 350 ± 40 | 2.1 ± 0.4 |
Data are represented as Mean ± Standard Deviation (n=3).
Experimental Protocols & Visualizations
Protocol 1: Determining Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[11] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound X. Add 100 µL of the 2x concentrated compound solutions to the appropriate wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.[5]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the crystals. Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with various concentrations of Compound X for the predetermined optimal time. Include both negative (vehicle) and positive (e.g., staurosporine) controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (due to mechanical damage)
-
Protocol 3: Caspase-3/7 Activity Assay (Luminescent)
-
Cell Seeding: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence assays. Allow cells to attach overnight.
-
Compound Treatment: Treat cells with Compound X at various concentrations and for different durations.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Background luminescence (from wells with no cells) is subtracted from all experimental values. Data can be presented as relative luminescence units (RLU) or as fold change over the vehicle control.
References
- 1. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. youtube.com [youtube.com]
- 6. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 9. yeasenbio.com [yeasenbio.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Relationship between daunorubicin concentration and apoptosis induction in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Technical Support Center: Troubleshooting MT477-Mediated Cell Death
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MT477 who are not observing the expected induction of cell death.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and specific inhibitor of Protein Kinase C-alpha (PKC-α).[1] By inhibiting PKC-α, this compound disrupts downstream signaling pathways, including the phosphorylation of ERK1/2 and Akt, which are crucial for cell survival and proliferation.[1] This inhibition ultimately leads to the induction of apoptosis.[1]
Q2: In which cell lines has this compound been shown to induce apoptosis?
This compound has been demonstrated to induce apoptosis in cultured H226 non-small cell lung carcinoma cells.[1]
Q3: What are the expected downstream effects of this compound treatment?
Successful treatment with this compound should result in decreased phosphorylation of ERK1/2 and Akt, followed by the activation of apoptotic markers such as cleaved caspase-3 and PARP cleavage.
Troubleshooting Guide: this compound Not Inducing Cell Death
If you are not observing cell death after treating your cells with this compound, please consult the following troubleshooting guide.
Problem 1: Sub-optimal Drug Concentration or Treatment Duration
The effective concentration and treatment time for this compound can vary between cell lines and even between different passages of the same cell line.
Recommended Action:
-
Perform a Dose-Response and Time-Course Experiment: It is crucial to empirically determine the optimal concentration and duration for your specific cell line.
-
Concentration Range: Based on typical in vitro studies with small molecule inhibitors, a starting range of 1 µM to 50 µM is recommended.
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Time Points: Assess cell viability and apoptosis at multiple time points (e.g., 24, 48, and 72 hours).
-
-
Refer to Published Data: While specific data for this compound in H226 cells was not found in the immediate search, the key publication to consult is: Jasinski, P., Zwolak, P., Terai, K. et al. PKC-alpha inhibitor this compound slows tumor growth with minimal toxicity in in vivo model of non-Ras-mutated cancer via induction of apoptosis.[1] Researchers should attempt to obtain the full text of this article for detailed experimental conditions.
Problem 2: Cell Line Resistance
Cells can develop resistance to PKC inhibitors through various mechanisms.
Potential Causes and Solutions:
| Cause of Resistance | Verification Method | Suggested Solution |
| Upregulation of PKC-α | Western Blot for total PKC-α protein levels. | Increase the concentration of this compound or consider combination therapies. |
| Alterations in Downstream Signaling | Western Blot for p-ERK, p-Akt, and other relevant pathway members. | If downstream pathways remain active, consider inhibitors for those specific targets. |
| Drug Efflux Pumps | Use of efflux pump inhibitors (e.g., Verapamil) in combination with this compound. | If cell death is restored, this indicates the involvement of efflux pumps. |
Problem 3: Issues with Apoptosis Assay
The method used to detect apoptosis may not be sensitive enough or may be prone to artifacts.
Troubleshooting Apoptosis Assays:
| Assay | Potential Issue | Recommendation |
| Annexin V/PI Staining | False positives/negatives due to improper gating or compensation. | Use single-stain controls for proper setup. Ensure the use of a binding buffer containing calcium. |
| TUNEL Assay | High background or weak signal. | Optimize permeabilization and enzyme incubation times. Include positive (DNase I treated) and negative controls. |
| Caspase Activity Assay | Incorrect lysis buffer or substrate. | Use a buffer compatible with the assay and a substrate specific for the caspase of interest (e.g., Caspase-3). |
| Western Blot for Apoptotic Markers | Weak or absent signal for cleaved proteins. | Ensure sufficient protein loading and use antibodies specific to the cleaved forms of caspases and PARP. |
Experimental Protocols
Protocol 1: In Vitro this compound Treatment and Cell Viability Assay (MTT)
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Drug Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
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Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for p-ERK, p-Akt, and Cleaved Caspase-3
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Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
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Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-Akt, total Akt, and cleaved caspase-3 overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound inhibits PKC-α, leading to reduced phosphorylation of ERK and Akt, and ultimately inducing apoptosis.
Caption: A logical workflow for troubleshooting the lack of this compound-induced cell death.
References
troubleshooting MT477 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MT477, a potent Protein Kinase C (PKC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel thiopyrano[2,3-c]quinoline compound that functions as a potent inhibitor of Protein Kinase C (PKC), particularly the PKC-α isoform.[1][2] Its mechanism of action involves the suppression of the Ras/ERK1/2 signaling pathway, which is crucial for cell proliferation and survival.[3] By inhibiting PKC and downstream signaling, this compound induces apoptosis (programmed cell death) and necrosis in cancer cells, demonstrating anti-tumor activity.[1][3]
Q2: In which research areas is this compound typically used?
A2: this compound is primarily used in cancer research due to its anti-proliferative and pro-apoptotic effects on various cancer cell lines.[1] It is a valuable tool for studying the role of PKC and the Ras/ERK1/2 signaling pathway in tumorigenesis and for evaluating potential therapeutic strategies that target these pathways.[3][4]
Q3: What are the known cellular effects of this compound?
A3: this compound has been shown to have a dose-dependent inhibitory effect on the proliferation of several human cancer cell lines, including lung carcinoma (H226), breast cancer (MCF-7), glioblastoma (U87), prostate cancer (LNCaP), and others.[1] It induces apoptosis and necrosis and decreases the protein expression of key signaling molecules like Ras-GTP, p-Erk1/2, and p-Elk1.[3]
Q4: How should this compound be stored?
A4: For long-term storage, this compound should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C. It is recommended to store the compound in a dry, dark environment.[1]
Troubleshooting this compound Insolubility
Insolubility is a common challenge when working with hydrophobic small molecule inhibitors like this compound. The following guide provides solutions to frequently encountered issues.
Problem 1: this compound powder is not dissolving in my chosen solvent.
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Possible Cause: The selected solvent may not be appropriate for the hydrophobic nature of this compound.
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Solution:
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The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).
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If you are still experiencing issues, ensure you are using fresh, high-purity, anhydrous DMSO, as moisture can reduce solubility.[5]
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Gentle warming (to no more than 37°C) and vortexing can aid in dissolution.
-
Problem 2: My this compound stock solution is cloudy or has visible precipitate.
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Possible Cause: The concentration of this compound may be too high for the solvent, or the compound may have come out of solution during storage.
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Solution:
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Try diluting the stock solution to a lower concentration.
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Warm the solution gently (not exceeding 37°C) and vortex to try and redissolve the precipitate.
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Before use, centrifuge the vial to pellet any undissolved compound and carefully aspirate the supernatant. It is advisable to then determine the actual concentration of the supernatant.
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Problem 3: this compound precipitates when I add it to my aqueous cell culture medium.
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Possible Cause: This is a common issue when a compound dissolved in an organic solvent like DMSO is introduced into an aqueous environment. The drastic change in polarity causes the compound to crash out of solution.[6]
-
Solution:
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Minimize the volume of DMSO: Prepare a more concentrated stock solution so that the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5% (v/v), to minimize solvent-induced artifacts.[6]
-
Step-wise dilution: Instead of adding the stock solution directly to the full volume of media, first, dilute the stock in a smaller volume of media, vortex gently, and then add this intermediate dilution to the final volume.
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Increase the protein concentration in the medium: The presence of serum proteins can sometimes help to keep hydrophobic compounds in solution. If your experiment allows, ensure you are adding the this compound to a medium containing a sufficient concentration of fetal bovine serum (FBS) or other proteins.
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Consider alternative formulation strategies: For in vivo studies or specific in vitro assays, formulation with excipients like PEG300 and Tween80 may be necessary to improve solubility in aqueous solutions.[5]
-
Quantitative Solubility Data
| Solvent | Solubility | Notes |
| DMSO | 91 mg/mL (200.24 mM) | Use fresh, anhydrous DMSO for best results.[5] |
| Ethanol | 5 mg/mL | |
| Water | Insoluble | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder (MW: 718.77 g/mol )
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Anhydrous, high-purity DMSO
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Sterile microcentrifuge tubes
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Calibrated micropipettes and sterile tips
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Vortex mixer
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Analytical balance
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve 7.1877 mg of this compound in 1 mL of DMSO.
-
Calculation: 718.77 g/mol (Molecular Weight) * 0.010 mol/L (Molarity) = 7.1877 g/L = 7.1877 mg/mL
-
-
Weighing: Carefully weigh out the required amount of this compound powder using an analytical balance.
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Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: General Protocol for Treating Cultured Cells with this compound
Materials:
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10 mM this compound stock solution in DMSO
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Cultured cells in appropriate cell culture vessels
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Complete cell culture medium (with serum, if applicable)
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Sterile, pyrogen-free laboratory ware
Procedure:
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Determine the final working concentration: Based on literature or your experimental design, decide on the final concentration(s) of this compound to be used. This compound has shown anti-proliferative activity in the range of 0.006 to 0.2 mM.[1]
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Prepare a working solution (optional but recommended):
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Prepare an intermediate dilution of your 10 mM stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 µM, you could dilute your 10 mM stock 1:100 in media to create a 100 µM working solution.
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This helps to ensure a more homogenous distribution of the compound in the final culture volume and minimizes the shock of adding a concentrated DMSO solution directly to the cells.
-
-
Treat the cells:
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Remove the old medium from your cell culture plates.
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Add the fresh medium containing the desired final concentration of this compound. For example, to achieve a 10 µM final concentration from a 100 µM working solution, you would add 1 part of the working solution to 9 parts of fresh media.
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Ensure that the final concentration of DMSO is consistent across all treatments, including the vehicle control (DMSO alone).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
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Downstream analysis: After the incubation period, proceed with your planned downstream assays (e.g., cell viability assay, western blotting for signaling pathway components, apoptosis assay).
Visualizing the this compound Mechanism of Action
This compound Experimental Workflow
Caption: A typical experimental workflow for investigating the effects of this compound on cultured cells.
This compound Signaling Pathway Inhibition
Caption: this compound inhibits PKC, leading to the suppression of the downstream Ras/ERK signaling pathway and promoting apoptosis.
References
- 1. medkoo.com [medkoo.com]
- 2. experts.umn.edu [experts.umn.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
preventing MT477 degradation in experiments
Welcome to the technical support center for MT-477, a potent and selective mGluR5 negative allosteric modulator (NAM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of MT-477 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for MT-477?
A1: For long-term stability, solid MT-477 should be stored at -20°C, protected from light and moisture. For short-term storage, 2-8°C is acceptable. Stock solutions in anhydrous DMSO can also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: What solvents are recommended for dissolving MT-477?
A2: MT-477 is soluble in organic solvents such as DMSO and ethanol. For most in vitro experiments, preparing a high-concentration stock solution in anhydrous DMSO is recommended. Subsequent dilutions into aqueous buffers or cell culture media should be done immediately before use.
Q3: Is MT-477 sensitive to light?
A3: While specific photostability data for MT-477 is not extensively published, compounds containing aromatic and heteroaromatic rings, as well as conjugated systems like the ethynyl group, can be susceptible to photodegradation. Therefore, it is best practice to protect solutions containing MT-477 from direct light exposure by using amber vials or covering containers with aluminum foil.
Q4: How stable is MT-477 in aqueous solutions?
A4: The stability of MT-477 in aqueous solutions can be influenced by pH and the presence of nucleophiles. It is advisable to prepare fresh dilutions in aqueous buffers for each experiment from a DMSO stock. Avoid prolonged storage of MT-477 in aqueous solutions, especially at non-neutral pH.
Q5: Can I repeatedly freeze and thaw my MT-477 stock solution?
A5: Repeated freeze-thaw cycles are not recommended as they can lead to compound degradation and precipitation. It is best to aliquot your stock solution into single-use volumes and store them at -20°C or -80°C.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected potency in cell-based assays. | 1. Degradation of MT-477 in working solution: The compound may be unstable in the aqueous culture medium over the time course of the experiment. 2. Precipitation of MT-477: The final concentration of MT-477 in the assay medium may exceed its aqueous solubility, especially if the DMSO concentration is too low. 3. Adsorption to plastics: The compound may be adsorbing to the surface of pipette tips, tubes, or assay plates. | 1. Prepare fresh working solutions of MT-477 from a frozen DMSO stock for each experiment. Minimize the time the compound spends in aqueous buffer before being added to the cells. 2. Ensure the final DMSO concentration in your assay is sufficient to maintain solubility but not high enough to cause cellular toxicity (typically ≤ 0.5%). Visually inspect for any precipitation. 3. Use low-adhesion plastics for handling MT-477 solutions. Pre-wetting pipette tips with the diluent before aspirating the compound solution can also help. |
| Variable results between experimental replicates. | 1. Incomplete dissolution of stock solution: The initial DMSO stock may not have been fully dissolved. 2. Inaccurate pipetting of viscous stock solution: High-concentration DMSO stocks can be viscous, leading to pipetting errors. 3. Uneven evaporation from assay plates: This can concentrate the compound in certain wells. | 1. Ensure the solid MT-477 is completely dissolved in DMSO by vortexing and gentle warming if necessary. 2. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous DMSO stocks. 3. Maintain proper humidity in the incubator and use plate sealers for long incubation periods. |
| Loss of activity after storing diluted aqueous solutions. | Hydrolysis or other degradation in aqueous buffer: The ethynyl or nitrile functional groups could be susceptible to hydrolysis, particularly at non-neutral pH. | Do not store MT-477 in aqueous solutions. Prepare fresh dilutions from a DMSO stock immediately prior to each experiment. |
Data on Factors Affecting Stability (Hypothetical Data for Illustrative Purposes)
The following table summarizes hypothetical stability data for MT-477 under various conditions to illustrate potential degradation patterns. Actual stability should be determined empirically.
| Condition | Solvent | Incubation Time | Remaining MT-477 (%) |
| Room Temperature (25°C), Light | Aqueous Buffer (pH 7.4) | 24 hours | 85% |
| Room Temperature (25°C), Dark | Aqueous Buffer (pH 7.4) | 24 hours | 95% |
| 4°C, Dark | Aqueous Buffer (pH 7.4) | 72 hours | 90% |
| Room Temperature (25°C), Dark | DMSO | 72 hours | >99% |
| -20°C, Dark | DMSO | 6 months | >99% |
| 37°C, 5% CO2 | Cell Culture Medium | 48 hours | 92% |
Experimental Protocols
Protocol for Preparation of MT-477 Stock Solution
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Materials: MT-477 (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid MT-477 to equilibrate to room temperature before opening to prevent condensation of moisture.
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Weigh the required amount of MT-477 in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into single-use, light-protected (amber) tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Assessing MT-477 Stability in Aqueous Buffer
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Materials: MT-477 DMSO stock solution, aqueous buffer of interest (e.g., PBS, pH 7.4), HPLC or LC-MS/MS system.
-
Procedure:
-
Dilute the MT-477 DMSO stock solution into the aqueous buffer to a final concentration relevant for your experiments (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., < 0.5%).
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Take a sample at time zero (T=0) and analyze it by HPLC or LC-MS/MS to determine the initial peak area of MT-477.
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Incubate the remaining solution under the desired conditions (e.g., 37°C).
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At various time points (e.g., 2, 4, 8, 24 hours), take additional samples and analyze them by HPLC or LC-MS/MS.
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Calculate the percentage of MT-477 remaining at each time point relative to the T=0 sample.
-
Visualizations
Caption: Recommended workflow for handling MT-477 to minimize degradation.
Caption: Potential degradation pathways of MT-477.
Caption: Troubleshooting decision tree for inconsistent results with MT-477.
Technical Support Center: MT477 Off-Target Effects in Cell Lines
Notice: Information regarding the specific off-target effects of a compound designated "MT477" is not available in the public domain or published scientific literature based on the conducted search. The following content is a generalized framework for a technical support center, created to address potential off-target effects of a hypothetical kinase inhibitor. This framework can be adapted with specific data once it becomes available for this compound or a similar compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a kinase inhibitor like this compound?
A: Off-target effects refer to the unintended interactions of a drug with proteins other than its intended target. For a kinase inhibitor, this means it might inhibit other kinases or bind to unrelated proteins. These unintended interactions can lead to unexpected cellular responses, toxicity, or a misleading interpretation of experimental results. Understanding the off-target profile of a compound is crucial for accurate data interpretation and for anticipating potential side effects in a therapeutic context.
Q2: How can I determine if the observed phenotype in my cell line is due to an off-target effect of this compound?
A: Several strategies can help distinguish between on-target and off-target effects:
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Use a structurally unrelated inhibitor: A second inhibitor targeting the same primary kinase but with a different chemical structure can help confirm if the observed phenotype is target-specific. If both compounds produce the same effect, it is more likely to be an on-target effect.
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Rescue experiments: If the primary target of this compound is known, overexpressing a drug-resistant mutant of the target kinase should rescue the phenotype if it is on-target.
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Dose-response analysis: Correlate the concentration of this compound required to induce the phenotype with its IC50 for the primary target and any known off-targets. A significant discrepancy may suggest an off-target effect.
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Knockdown/Knockout studies: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the primary target. If the phenotype of target depletion mimics the effect of this compound, it supports an on-target mechanism.
Q3: What are some common experimental techniques to identify the off-targets of a small molecule inhibitor?
A: Several unbiased and targeted methods can be employed:
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Kinome Profiling: Large-scale kinase screening panels (kinome scans) can assess the inhibitory activity of a compound against a wide array of kinases.
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Cellular Thermal Shift Assay (CETSA): This method detects the binding of a drug to its target proteins in a cellular context by measuring changes in protein thermal stability.[1][2][3][4][5]
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Chemical Proteomics: Techniques such as affinity chromatography using an immobilized version of the compound can be used to pull down binding partners from cell lysates, which are then identified by mass spectrometry.
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Quantitative Proteomics/Phosphoproteomics: Mass spectrometry-based analysis of changes in protein abundance or phosphorylation levels across the proteome after compound treatment can provide insights into the affected signaling pathways.[6]
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Suggested Troubleshooting Steps |
| Unexpected Cell Toxicity/Death at Low Concentrations | This compound may be inhibiting essential kinases for cell survival (e.g., cell cycle kinases) or other critical proteins. | 1. Review the kinome scan data for this compound to identify potent off-target kinases known to be involved in cell viability. 2. Perform a dose-response curve and compare the cytotoxic concentration with the IC50 for the primary target and potent off-targets. 3. Use a more selective inhibitor for the primary target as a control. |
| Contradictory Results Compared to Genetic Knockdown of the Primary Target | The phenotype observed with this compound may be a result of inhibiting one or more off-target proteins that are not affected by the genetic knockdown. | 1. Consult off-target databases or perform a kinome scan to identify potential off-targets of this compound. 2. Use siRNA or CRISPR to individually or simultaneously knock down the primary target and suspected off-targets to see if the phenotype can be replicated. 3. Employ CETSA to confirm the engagement of both on-target and off-targets in your cell line.[2][3][4] |
| Activation of an Unexpected Signaling Pathway | Inhibition of an off-target kinase can lead to the dysregulation of a signaling cascade. For example, inhibiting a negative regulator kinase could lead to pathway activation. | 1. Use phosphoproteomics to identify changes in phosphorylation patterns upon this compound treatment. 2. Analyze the data using pathway analysis tools to see which signaling pathways are significantly altered. 3. Correlate the activated pathways with the known functions of identified off-targets. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow for assessing the binding of this compound to its target(s) in intact cells.
1. Cell Treatment:
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Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with either DMSO (vehicle control) or varying concentrations of this compound for a specified duration (e.g., 1-2 hours).
2. Heating Step:
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After treatment, wash the cells with PBS.
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Lyse the cells and subject the lysate to a temperature gradient (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) to induce thermal denaturation.
3. Protein Fractionation:
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Centrifuge the heated lysates at high speed to separate the soluble protein fraction (containing stabilized proteins) from the aggregated, denatured proteins.
4. Protein Quantification:
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Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.
5. Data Analysis:
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Plot the percentage of soluble protein as a function of temperature to generate a melting curve.
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A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Visualizations
Diagram 1: General Workflow for Identifying Off-Target Effects
Caption: Workflow for investigating and validating potential off-target effects.
Diagram 2: Hypothetical Signaling Pathway Dysregulation
Caption: this compound inhibiting both on-target and an off-target kinase.
References
Technical Support Center: Minimizing U-47700 Toxicity In Vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the in vivo toxicity associated with the synthetic opioid U-47700. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Disclaimer: U-47700 is a potent and dangerous substance. All experimental work should be conducted in appropriately equipped facilities with strict adherence to safety protocols and ethical guidelines for animal research. The information provided here is for research purposes only and is not intended as guidance for human use.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during in vivo experiments with U-47700.
Question: We are observing a high rate of unexpected mortality in our animal models shortly after U-47700 administration, even at calculated non-lethal doses. What could be the cause and how can we mitigate this?
Answer:
Unexpected mortality following U-47700 administration is a critical issue that can stem from several factors. The primary cause of acute toxicity from U-47700 is respiratory depression, a common effect of potent µ-opioid receptor agonists.[1][2]
Potential Causes and Mitigation Strategies:
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Dose Miscalculation: U-47700 is significantly more potent than morphine (approximately 7.5 times in animal models), making precise dosing crucial.[1][3]
-
Troubleshooting:
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Re-verify all dose calculations and ensure the stock solution concentration is accurate.
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Start with very low doses and perform a dose-escalation study to determine the minimum effective dose and the maximum tolerated dose in your specific animal model and strain.
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Consider the route of administration, as it significantly impacts bioavailability and speed of onset.
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-
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Rapid Onset of Action: The rapid absorption and onset of U-47700 can lead to a swift onset of severe respiratory depression.
-
Troubleshooting:
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Choose a route of administration with a slower absorption profile if experimentally permissible (e.g., subcutaneous instead of intravenous).
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Closely and continuously monitor animals for signs of respiratory distress immediately following administration.
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-
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Inter-animal Variability: Biological factors such as age, weight, sex, and genetic background can influence an animal's sensitivity to opioids.
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Troubleshooting:
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Ensure a homogenous animal population for your studies.
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Increase the sample size to account for individual variability.
-
-
Experimental Workflow for Dose Determination and Safety Monitoring:
Caption: Workflow for safe dose determination of U-47700 in vivo.
Question: Our animals are exhibiting severe respiratory depression following U-47700 administration. What immediate actions should we take, and what are the long-term strategies to prevent this?
Answer:
Severe respiratory depression is the most life-threatening toxic effect of U-47700. Immediate intervention is critical.
Immediate Intervention:
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Administer an Opioid Antagonist: Naloxone is a competitive opioid receptor antagonist that can rapidly reverse the effects of U-47700.[4][5][6] It is the standard of care for opioid overdose.
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Protocol: Have a pre-calculated dose of naloxone ready for immediate administration. The dose will depend on the animal model and the U-47700 dose used.
-
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Provide Respiratory Support: If the animal is apneic or severely bradypneic, provide ventilatory support.
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Monitor Vital Signs: Continuously monitor respiratory rate, heart rate, and oxygen saturation.
Long-Term Prevention Strategies:
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Co-administration of a Lower Dose of Antagonist: In some research paradigms, co-administering a low, sub-therapeutic dose of naloxone with U-47700 might attenuate the respiratory depression without completely blocking the desired opioid effects. This requires careful dose-finding studies.
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Use of Respiratory Stimulants: Research has explored the use of respiratory stimulants to counteract opioid-induced respiratory depression.[7] This is an experimental approach and would require thorough validation.
FAQs
Q1: What is the primary mechanism of U-47700 toxicity?
U-47700 is a potent and selective agonist of the µ-opioid receptor.[1][3] Its toxicity primarily stems from the over-activation of these receptors in the brainstem, which leads to profound respiratory depression, sedation, and in severe cases, apnea and death.[1][2]
Signaling Pathway of U-47700-Induced Respiratory Depression:
References
- 1. mdpi.com [mdpi.com]
- 2. U-47700: A Clinical Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naloxone DrugFacts | National Institute on Drug Abuse (NIDA) [nida.nih.gov]
- 5. Opioid Overdose Reversal Medications - OORM | SAMHSA [samhsa.gov]
- 6. cdc.gov [cdc.gov]
- 7. asahq.org [asahq.org]
Technical Support Center: Troubleshooting Inconsistent Results with MT477 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the novel PKC-alpha inhibitor, MT477. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve inconsistencies in experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel anti-cancer agent belonging to the thiopyrano[2,3-c]quinoline class of compounds. Its primary mechanism of action is the inhibition of Protein Kinase C-alpha (PKCα). By inhibiting PKCα, this compound disrupts the downstream signaling of key pathways involved in cell growth and survival, including the ERK1/2 and Akt pathways.[1]
Q2: I am observing variable responses to this compound treatment across different cancer cell lines. Why is this happening?
A2: The variable response to this compound across different cancer cell lines is a documented phenomenon and can be attributed to several factors:
-
Variable PKCα Expression: The expression levels of PKCα can differ significantly among various cancer cell lines.[2] Cell lines with higher levels of PKCα may exhibit a more pronounced response to this compound treatment. Conversely, cells with low or absent PKCα expression may show minimal or no effect. The role of PKCα is also context-dependent, acting as a tumor promoter in some cancers and a suppressor in others, further contributing to diverse responses.[3][4]
-
Off-Target Effects: Recent studies have shown that this compound can also act as an inhibitor of Aurora Kinase A (AURKA).[5][6] The differential expression and importance of AURKA in various cancer cell lines can lead to varied cellular responses independent of the PKCα pathway.
-
Genetic Background of Cell Lines: The unique genetic and mutational landscape of each cancer cell line influences its dependence on specific signaling pathways for survival and proliferation. Cell lines with mutations that activate pathways parallel to or downstream of PKCα may be less sensitive to this compound.
Q3: My in vivo xenograft studies with this compound are showing inconsistent tumor growth inhibition. What are the potential reasons?
A3: Inconsistent results in xenograft models are a common challenge in cancer research and can be influenced by several factors:[2]
-
Intra-tumor Heterogeneity: Tumors, even those derived from a single cell line, can develop significant heterogeneity. This means that different subpopulations of cells within the same tumor may have varying sensitivities to this compound.
-
Variable Engraftment and Growth Rates: The initial engraftment success and subsequent growth rate of tumors can be highly variable between individual animals.
-
This compound Administration and Bioavailability: Factors such as the route of administration, dosage, and treatment schedule can significantly impact the bioavailability and efficacy of this compound in vivo. One study suggests that a continuous treatment schedule may be most effective.[1]
-
Host-Tumor Interactions: The interaction between the tumor and the host microenvironment can influence tumor growth and response to therapy.
II. Troubleshooting Guides
A. Inconsistent In Vitro Cell Viability/Proliferation Assay Results
Problem: High variability in cell viability or proliferation data (e.g., MTT, CellTiter-Glo assays) between replicate wells or experiments.
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently but thoroughly between plating each set of wells. |
| Edge Effects in Multi-well Plates | To minimize evaporation from wells on the plate edges, fill the outer wells with sterile PBS or media without cells. Ensure proper humidification in the incubator. |
| This compound Solubility and Stability | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. When diluting in aqueous media for experiments, ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).[7] Visually inspect for any precipitation of the compound in the media. |
| Inconsistent Incubation Times | Standardize the incubation time with this compound across all experiments. |
| Cell Line Health and Passage Number | Use cells that are in the logarithmic growth phase and are at a consistent, low passage number. High passage numbers can lead to phenotypic and genotypic drift. |
| Assay-Specific Issues | For MTT assays, ensure complete solubilization of the formazan crystals in DMSO before reading the absorbance.[8] For luminescence-based assays, allow plates to equilibrate to room temperature before adding the reagent and reading. |
B. Inconsistent Western Blot Results for Downstream Targets (p-ERK, p-Akt)
Problem: Difficulty in detecting consistent changes in the phosphorylation of ERK1/2 and Akt following this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Cell Lysis | Use a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of your target proteins. Ensure complete cell lysis by using appropriate mechanical disruption (e.g., sonication) if necessary. |
| Low Abundance of Phosphorylated Proteins | Ensure you are loading a sufficient amount of total protein per lane (typically 20-40 µg). You may need to optimize the protein concentration for your specific cell line and antibody. |
| Timing of this compound Treatment | The phosphorylation of ERK and Akt can be transient. Perform a time-course experiment to determine the optimal time point to observe the inhibitory effect of this compound on these pathways. |
| Antibody Quality and Dilution | Use high-quality antibodies validated for the specific phosphorylated and total forms of ERK and Akt. Optimize the primary and secondary antibody dilutions. |
| Stripping and Re-probing Issues | When probing for total and phosphorylated proteins on the same membrane, ensure the stripping procedure is complete without significant protein loss. It is often recommended to run parallel gels for total and phosphorylated targets. |
| Loading Controls | Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes. |
III. Experimental Protocols
A. General Protocol for In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[1]
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all treatment and control wells. Remove the old medium from the cells and add 100 µL of the this compound-containing medium or control medium to the respective wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock 1:10 in pre-warmed, serum-free medium. Remove the treatment medium from the wells and add 100 µL of the diluted MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]
-
Formazan Solubilization: Carefully remove the MTT solution from the wells without disturbing the formazan crystals. Add 100 µL of DMSO to each well and pipette up and down to completely dissolve the crystals.[8]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
B. General Protocol for Western Blotting of p-ERK and p-Akt
-
Cell Treatment and Lysis: Plate cells and treat with this compound as described for the viability assay. At the end of the treatment period, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., rabbit anti-p-ERK or rabbit anti-p-Akt) overnight at 4°C with gentle agitation.[3]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[2] After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing (Optional): To probe for total ERK or Akt, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer, re-blocked, and then incubated with the antibody for the total protein.[3]
IV. Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits PKCα, leading to decreased activation of downstream ERK1/2 and Akt pathways, ultimately reducing cell proliferation and survival.
Experimental Workflow for Investigating Inconsistent Results
Caption: A systematic workflow for troubleshooting inconsistent experimental results with this compound treatment.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving MT477 Efficacy in Resistant Cells
Welcome to the technical support center for MT477, a novel Protein Kinase C-alpha (PKCα) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively and overcoming potential challenges in your experiments, particularly in the context of resistant cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational small molecule inhibitor of Protein Kinase C-alpha (PKCα). PKCα is a serine/threonine kinase that plays a complex and often context-dependent role in cancer cell proliferation, survival, and migration.[1][2] In some cancer models, particularly those without Ras mutations, this compound has been shown to slow tumor growth by inducing apoptosis (programmed cell death).[3]
Q2: My cancer cell line is showing low sensitivity to this compound. What are the potential reasons?
Reduced sensitivity to a PKCα inhibitor like this compound can arise from several factors:
-
Low PKCα Expression or Activity: The target protein, PKCα, may not be expressed at sufficient levels or be constitutively active in your cell line of interest.
-
Redundant Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibition of PKCα.[4][5][6] This can include the activation of other PKC isoforms or parallel survival pathways like the PI3K/AKT/mTOR pathway.[5][7]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[8][9]
-
Mutations in the Drug Target: Although less common for PKC inhibitors compared to some other kinase inhibitors, mutations in the PRKCA gene (encoding PKCα) could potentially alter the drug binding site and confer resistance.[4][10]
Q3: How can I assess if PKCα is a relevant target in my cell line?
Before extensive efficacy studies, it is crucial to validate PKCα as a potential therapeutic target in your experimental system.
-
Western Blotting: Assess the baseline expression level of total and phosphorylated PKCα. High expression of the phosphorylated (active) form may indicate pathway activation.
-
Immunofluorescence: Visualize the subcellular localization of PKCα. Translocation of PKCα from the cytosol to the plasma membrane is a hallmark of its activation.
-
Public Databases: Utilize cancer genomics and proteomics databases (e.g., TCGA, cBioPortal) to check for PRKCA gene amplification or mutations in your cancer type of interest.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Variable or inconsistent results with this compound treatment. | This compound instability in solution. | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| Cell line heterogeneity. | Perform single-cell cloning to establish a homogenous cell population. Regularly check for mycoplasma contamination. | |
| This compound shows initial efficacy, but resistance develops over time in long-term cultures. | Acquired resistance through activation of bypass pathways. | Analyze resistant clones for upregulation of alternative survival pathways (e.g., PI3K/AKT, MAPK/ERK). Consider combination therapies to target these pathways. |
| Increased expression of drug efflux pumps. | Perform qPCR or Western blotting to check for increased expression of ABC transporters like P-gp (ABCB1). Test co-treatment with a P-gp inhibitor. | |
| High doses of this compound are required to see an effect, leading to off-target toxicity concerns. | Suboptimal drug delivery or high protein binding in culture medium. | Optimize serum concentration in your culture medium. Consider using 3D culture models (spheroids, organoids) which can sometimes show increased sensitivity. |
| The cell line is not dependent on PKCα signaling for survival. | Re-evaluate the role of PKCα in your specific cell model. Consider screening a panel of cell lines to identify more sensitive models. |
Experimental Protocols
Protocol 1: Assessing Cell Viability in Response to this compound
This protocol outlines a standard MTT assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Evaluating Combination Therapies with this compound
This protocol describes a method to assess the synergistic effects of this compound with another anti-cancer agent.
Materials:
-
Cancer cell line of interest
-
This compound
-
Second therapeutic agent (e.g., a PI3K inhibitor, a MEK inhibitor, or a chemotherapeutic drug)
-
96-well plates
-
Cell viability assay reagents (e.g., MTT or CellTiter-Glo®)
-
CompuSyn software or similar for synergy analysis
Procedure:
-
Determine the IC50 values of this compound and the second agent individually.
-
Design a matrix of combination concentrations, typically including concentrations below, at, and above the individual IC50 values.
-
Seed cells in 96-well plates and treat them with the single agents and their combinations. Include vehicle controls.
-
After the desired incubation period, perform a cell viability assay.
-
Analyze the data using the Chou-Talalay method to calculate a Combination Index (CI).
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
Signaling Pathways and Workflows
PKCα Signaling Pathway
Caption: Simplified PKCα signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Overcoming this compound Resistance
Caption: Logical workflow for investigating and overcoming resistance to this compound.
Quantitative Data Summary
The following tables are templates for organizing your experimental data.
Table 1: IC50 Values of this compound in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | PKCα Expression (Relative) | This compound IC50 (µM) |
| Cell Line A | Breast | High | Data |
| Cell Line B | Breast | Low | Data |
| Cell Line C | Lung | High | Data |
| Cell Line D | Lung | Moderate | Data |
| Cell Line E | Colon | Low | Data |
Table 2: Combination Index (CI) for this compound with Agent X in Resistant Cell Line Z
| This compound Conc. (µM) | Agent X Conc. (µM) | Fractional Effect | Combination Index (CI) |
| Conc. 1 | Conc. A | Data | Data |
| Conc. 1 | Conc. B | Data | Data |
| Conc. 2 | Conc. A | Data | Data |
| Conc. 2 | Conc. B | Data | Data |
Disclaimer: this compound is an investigational compound. The information provided here is based on general principles of PKCα inhibition and may require significant optimization for your specific experimental context. Always consult the relevant literature and perform appropriate validation experiments.
References
- 1. The Complexities of PKCα Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Strategies to overcome resistance to targeted protein kinase inhibitors in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming Resistance to Kinase Inhibitors: The Paradigm of Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance | Semantic Scholar [semanticscholar.org]
- 7. Unveiling the Connection Between Protein Kinase C and Cancer: A Guide to Targeted Therapy [lindushealth.com]
- 8. Protein kinase Cα protects against multidrug resistance in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of drug resistance in ovarian cancer cells by inhibition of protein kinase C-alpha (PKC-α) with small interference RNA (siRNA) agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies to overcome resistance to targeted protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
MT477 Western Blot Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of high background when using the MT477 antibody in Western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common types of high background observed in Western blotting with this compound?
High background in Western blotting can manifest in two primary ways: a uniform, dark haze across the entire membrane, or the appearance of distinct, non-specific bands.[1] A uniform background often suggests issues with the blocking step or antibody concentrations, while non-specific bands may indicate problems with the sample, antibody cross-reactivity, or sample degradation.[1][2]
Q2: I am observing a uniform high background on my blot. What are the likely causes and how can I fix it?
A uniform high background is a common issue and can often be resolved by optimizing several key steps in the Western blot protocol. The most frequent culprits include:
-
Insufficient Blocking: The blocking step is critical to prevent non-specific binding of antibodies to the membrane.[1][3] If blocking is inadequate, the this compound antibody or the secondary antibody can bind all over the membrane, causing a high background.
-
Antibody Concentration Too High: Using an excessive concentration of either the primary (this compound) or secondary antibody is a classic cause of high background.[1][4]
-
Inadequate Washing: Washing steps are essential for removing unbound antibodies.[1][5] Insufficient washing will leave excess antibody on the membrane, contributing to background noise.
-
Contaminated Buffers: Bacterial growth or other contaminants in your buffers can lead to a high background.[6][7]
-
Membrane Handling: Allowing the membrane to dry out at any stage of the process can cause irreversible and non-specific antibody binding.[1][6]
Q3: I am seeing multiple non-specific bands in addition to my band of interest. What could be the reason?
The appearance of non-specific bands can be attributed to several factors:
-
Antibody Cross-Reactivity: The this compound antibody may be cross-reacting with other proteins in your sample that share similar epitopes.
-
Sample Degradation: If your protein sample has degraded, the antibody may bind to protein fragments, resulting in lower molecular weight bands.[1][2]
-
Too Much Protein Loaded: Overloading the gel with too much protein can lead to non-specific binding and the appearance of extra bands.[8][9]
-
Secondary Antibody Specificity: The secondary antibody may be binding non-specifically to other proteins in the lysate.[2][8]
Troubleshooting Guides
Issue 1: Uniform High Background
If you are experiencing a uniform high background across your blot, please follow the troubleshooting steps outlined in the table below.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking time to 2 hours at room temperature or overnight at 4°C.[3] Increase the concentration of the blocking agent (e.g., 5-7% non-fat milk or BSA).[2] Consider switching your blocking agent (from non-fat milk to BSA, or vice versa). For phosphorylated targets, BSA is recommended as milk contains phosphoproteins.[1][8] |
| Antibody Concentration Too High | Titrate your primary (this compound) and secondary antibodies to determine the optimal dilution. Start with the recommended dilution on the datasheet and perform a dilution series.[1][10] A common starting dilution for primary antibodies is 1:1000.[11][12] |
| Inadequate Washing | Increase the number of washes (e.g., from 3 to 5 washes).[1][3] Increase the duration of each wash (e.g., from 5 minutes to 10-15 minutes).[1] Ensure you are using a sufficient volume of wash buffer to completely submerge the membrane.[3] Include a detergent like Tween-20 (0.05-0.1%) in your wash buffer.[1][11] |
| Contaminated Buffers | Prepare fresh buffers for each experiment.[3][6] Filter your buffers to remove any particulate matter.[7][13] |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the entire Western blotting procedure.[1][6] |
| Overexposure | Reduce the exposure time when imaging the blot.[2][3] |
Issue 2: Non-Specific Bands
For issues with distinct, non-specific bands, refer to the following troubleshooting suggestions.
| Potential Cause | Recommended Solution |
| Antibody Cross-Reactivity | Increase the stringency of your washes by increasing the salt or detergent concentration in your wash buffer.[5] Perform a BLAST search with your protein of interest to check for homologous proteins that might be cross-reacting. |
| Sample Degradation | Prepare fresh lysates for your experiments and always include protease inhibitors.[2][14] Keep samples on ice to minimize degradation.[2] |
| Too Much Protein Loaded | Reduce the amount of protein loaded per lane. A typical range is 10-50 µg of total protein.[9] |
| Secondary Antibody Non-Specificity | Run a control lane with only the secondary antibody to see if it binds non-specifically.[2][8] If it does, consider using a pre-adsorbed secondary antibody.[2] |
| Incorrect Antibody Dilution | Titrate the this compound primary antibody to find a concentration that is specific for your target protein with minimal off-target binding.[1] |
Experimental Protocols
Optimized Western Blot Protocol to Reduce Background
This protocol provides a detailed methodology with optimized steps to minimize background when using the this compound antibody.
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Prepare samples by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of total protein per lane into a polyacrylamide gel of the appropriate percentage for your target protein.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a low-fluorescence PVDF or nitrocellulose membrane.
-
Ensure good contact between the gel and the membrane and avoid trapping air bubbles.
-
Transfer for 1-2 hours at a constant current or overnight at a lower voltage at 4°C.
-
-
Blocking:
-
After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane in 5% BSA in TBST for at least 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the this compound primary antibody in 5% BSA in TBST at the optimized concentration (determined by titration, e.g., 1:1000 to 1:5000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with a large volume of TBST with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in 5% non-fat dry milk in TBST at its optimized concentration.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Perform one final wash with TBS (without Tween-20) for 5 minutes to remove any residual detergent.
-
-
Detection:
-
Incubate the membrane with an ECL (Enhanced Chemiluminescence) substrate according to the manufacturer's instructions.
-
Image the blot using a chemiluminescence detection system. Start with a short exposure time and increase as necessary to avoid saturation and high background.
-
Visual Guides
Troubleshooting Workflow for High Background
The following diagram illustrates a logical workflow for troubleshooting high background issues in your Western blot experiments.
Caption: A flowchart for troubleshooting high background in Western blots.
Key Steps in an Optimized Western Blot Workflow
This diagram outlines the critical stages of a Western blot protocol designed to minimize background.
Caption: Optimized workflow for Western blotting to reduce background.
References
- 1. clyte.tech [clyte.tech]
- 2. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 3. arp1.com [arp1.com]
- 4. biossusa.com [biossusa.com]
- 5. agrisera.com [agrisera.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. sinobiological.com [sinobiological.com]
- 9. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 10. youtube.com [youtube.com]
- 11. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. Western Blot Troubleshooting: High Background | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
Validation & Comparative
A Researcher's Guide to Validating Novel PKC-alpha Inhibitors: A Comparative Analysis
For researchers and drug development professionals, the validation of a novel Protein Kinase C alpha (PKC-alpha) inhibitor is a critical process requiring rigorous comparison against established compounds. This guide provides a framework for evaluating a putative PKC-alpha inhibitor, here dubbed "MT477," by benchmarking it against a panel of well-characterized inhibitors. We will explore the necessary experimental data, detail the protocols for obtaining this information, and visualize the underlying biological and experimental workflows.
Comparative Inhibitory Activity
A crucial first step in characterizing a novel PKC-alpha inhibitor is to determine its potency and selectivity. This is typically achieved through in vitro kinase assays, which measure the concentration of the inhibitor required to reduce the enzyme's activity by half (IC50). The table below summarizes the IC50 values of several known PKC inhibitors against PKC-alpha and other PKC isoforms, providing a benchmark for evaluating our hypothetical compound, this compound.
| Compound | Type | PKCα IC50 (nM) | Selectivity Profile (IC50 in nM for other kinases) |
| This compound (Hypothetical) | Putative PKCα Inhibitor | [Insert Experimental Value] | [Insert Experimental Values for other PKC isoforms and off-target kinases] |
| Go6976 | Pan-PKC Inhibitor | 2.3 | PKCβ1: 6.2, Rat Brain PKC: 7.9; Also a potent inhibitor of JAK2 and Flt3.[1] |
| Staurosporine | Pan-PKC Inhibitor | 2 | PKCγ: 5, PKCη: 4, PKCδ: 20, PKCε: 73; Broad kinase activity.[1][2] |
| Bisindolylmaleimide IX (Ro 31-8220) | Pan-PKC Inhibitor | 5 | PKCβI: 24, PKCβII: 14, PKCγ: 27, PKCε: 24.[1] |
| Go 6983 | Pan-PKC Inhibitor | 7 | PKCβ: 7, PKCγ: 6, PKCδ: 10.[1] |
| Bisindolylmaleimide I (GF109203X) | Pan-PKC Inhibitor | 20 | PKCβI: 17, PKCβII: 16, PKCγ: 20; High selectivity for PKC over EGFR, PDGFR, and insulin receptor.[2] |
| Enzastaurin | PKCβ Selective Inhibitor | 39 | PKCβ: 6; 6- to 20-fold selectivity against PKCα, PKCγ, and PKCε.[2][3] |
| Ruboxistaurin (LY333531) | PKCβ Selective Inhibitor | - | PKCβ1: 4.7, PKCβ2: 5.9; High selectivity for PKCβ isoforms.[3] |
| Sotrastaurin (AEB071) | Pan-PKC Inhibitor | Ki: 0.95 | PKCβ: Ki 0.64, PKCθ: Ki 0.22.[3] |
Signaling Pathway of Conventional PKC Activation
Protein Kinase C is a family of serine/threonine kinases involved in a multitude of cellular processes.[4] PKC enzymes are categorized into three subfamilies: conventional (cPKC), novel (nPKC), and atypical (aPKC).[5] PKC-alpha is a member of the conventional subfamily, which requires calcium ions (Ca2+) and diacylglycerol (DAG) for activation.[5] The activation cascade is initiated by signals that lead to the hydrolysis of membrane phospholipids.[6]
Caption: Activation cascade of conventional PKC-alpha.
Experimental Protocols for Validation
To validate this compound as a PKC-alpha inhibitor, a series of experiments should be conducted. The following protocols provide a general framework.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 of this compound against PKC-alpha and other kinases for potency and selectivity assessment.
Methodology: A common method is a fluorescence-based assay.
-
Reagents: Recombinant human PKC-alpha, a fluorescently labeled peptide substrate, ATP, and the test compound (this compound).
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a microplate, add PKC-alpha, the fluorescent peptide substrate, and the this compound dilution.
-
Initiate the kinase reaction by adding a final concentration of ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the fluorescence, which correlates with the amount of phosphorylated substrate.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
-
Selectivity Profiling: Repeat the assay with a panel of other kinases, especially other PKC isoforms, to determine the selectivity of this compound.
Cellular Assay for PKC-alpha Activity
Objective: To confirm that this compound can inhibit PKC-alpha activity within a cellular context.
Methodology: Western blot analysis of a known downstream substrate of PKC-alpha.
-
Cell Line: A cell line known to have a robust PKC-alpha signaling pathway (e.g., HEK293, HeLa).
-
Procedure:
-
Culture the cells and treat them with various concentrations of this compound for a predetermined time.
-
Stimulate the PKC pathway with a known activator, such as Phorbol 12-myristate 13-acetate (PMA).[2]
-
Lyse the cells and collect the protein extracts.
-
Perform a Western blot using a primary antibody specific for the phosphorylated form of a known PKC-alpha substrate (e.g., phospho-MARCKS).
-
Use an antibody against the total protein of the substrate as a loading control.
-
Quantify the band intensities to determine the effect of this compound on substrate phosphorylation.
-
Experimental Workflow for Inhibitor Validation
The logical progression of experiments to validate a novel PKC-alpha inhibitor is outlined in the diagram below.
Caption: Workflow for validating a novel PKC-alpha inhibitor.
By following this structured approach of comparative analysis and systematic experimentation, researchers can robustly validate novel PKC-alpha inhibitors like "this compound" and accurately position them within the existing landscape of PKC-targeted therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
A Comparative Guide to MT477 and Other Protein Kinase C Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Protein Kinase C (PKC) inhibitor, MT477, with other established PKC inhibitors. This document synthesizes available experimental data to highlight differences in their performance, offers detailed experimental methodologies for key assays, and visualizes relevant biological pathways and workflows.
Introduction to this compound
This compound is a novel thiopyrano[2,3-c]quinoline compound that has been identified as a potent inhibitor of Protein Kinase C (PKC) and is under investigation for its potential as an anti-cancer agent.[1] Studies have shown that this compound can suppress cell signaling through the Ras molecular pathway and induce apoptosis in various cancer cell lines.[1][2] Notably, it has been characterized as an inhibitor of PKC-alpha (PKCα), a member of the conventional PKC subfamily.[2][3]
Performance Comparison of PKC Inhibitors
A direct quantitative comparison of this compound's inhibitory activity against a full panel of PKC isoforms is not publicly available. However, based on existing research, it is positioned as a PKCα inhibitor.[2][3] The following tables summarize the available quantitative data for this compound's effect on cancer cell lines and provide a comparative overview of the inhibitory potency and selectivity of other well-characterized PKC inhibitors.
Table 1: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) |
| H226 | Lung Carcinoma | 0.013 |
| A549 | Lung Carcinoma | 0.020 |
| MCF-7 | Breast Cancer | 0.018 |
| U87 | Glioblastoma | 0.051 |
| LNCaP | Prostate Cancer | 0.033 |
| A431 | Skin Carcinoma | 0.049 |
Data sourced from MedChemExpress product information, citing Jasinski P, et al.[1]
Table 2: Comparative Inhibitory Activity (IC50/Ki in nM) of Selected PKC Inhibitors Against Various Isoforms
| Inhibitor | PKCα | PKCβI | PKCβII | PKCγ | PKCδ | PKCε | PKCζ | PKCη | PKCθ |
| Enzastaurin | 39 | 6 | 6 | 83 | - | 110 | - | - | - |
| Ruboxistaurin | - | 4.7 | 5.9 | - | - | - | - | - | - |
| Go 6983 | 7 | 7 | - | 6 | 10 | - | 60 | - | - |
| Sotrastaurin | 0.95 (Ki) | 0.64 (Ki) | - | - | 2.1 (Ki) | - | - | 1.8 (Ki) | 0.22 (Ki) |
| This compound | Inhibitor | - | - | - | - | - | - | - | - |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the context in which these inhibitors function, the following diagrams illustrate the canonical PKC signaling pathway and a general workflow for assessing kinase inhibition.
Protein Kinase C (PKC) Signaling Pathway
The activation of conventional and novel PKC isoforms is a critical step in many signal transduction cascades.[4][5][6][7][8] The pathway is typically initiated by the activation of a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and the subsequent increase in intracellular Ca2+ concentration, along with DAG, recruits conventional PKC isoforms to the cell membrane, leading to their activation. Novel PKCs are activated by DAG alone. Once activated, PKC phosphorylates a multitude of downstream target proteins, regulating a wide array of cellular processes including proliferation, differentiation, and apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The specific PKC-α inhibitor chelerythrine blunts costunolide-induced eryptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase C signaling and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NEW EMBO MEMBER’S REVIEWS: Multiple pathways control protein kinase C phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling through protein kinase C [imrpress.com]
- 8. bosterbio.com [bosterbio.com]
A Comparative Guide to MT477 and Staurosporine: Two Kinase Inhibitors with Divergent Specificity
In the landscape of kinase inhibitor research, the quest for potent and selective agents is paramount for therapeutic development and as tools for dissecting cellular signaling. This guide provides a detailed comparison of MT477, a novel and specific inhibitor of Protein Kinase C-alpha (PKC-α), and staurosporine, a well-established but non-selective protein kinase inhibitor. This objective analysis, supported by available experimental data, is intended for researchers, scientists, and drug development professionals to inform their research and therapeutic strategies.
At a Glance: Key Differences
| Feature | This compound | Staurosporine |
| Primary Target | Protein Kinase C-alpha (PKC-α) | Broad-spectrum kinase inhibitor |
| Selectivity | Reported to be a direct PKC-α inhibitor | Non-selective, inhibits a wide range of kinases[1][2][3] |
| Mechanism of Action | Inhibits PKC-α activity, leading to downstream inhibition of ERK1/2 and Akt signaling and induction of apoptosis[1] | ATP-competitive inhibitor of numerous kinases, induces apoptosis through both caspase-dependent and -independent pathways. |
| Therapeutic Potential | Investigated as an anti-cancer agent with minimal toxicity in preclinical models[1] | Limited clinical use due to lack of specificity and toxicity, but widely used as a research tool. |
Kinase Inhibition Profile: A Tale of Two Specificities
The defining difference between this compound and staurosporine lies in their kinase selectivity. Staurosporine is a potent, ATP-competitive inhibitor of a vast array of kinases, often with nanomolar efficacy. This lack of specificity has made it a valuable research tool for inducing apoptosis and studying general kinase inhibition but has precluded its clinical use.[1] In contrast, this compound is presented as a novel thiopyrano[2,3-c]quinoline with specific activity against PKC-α.[1]
Table 1: Comparative Kinase Inhibition Data
| Kinase | This compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| PKCα | Data not available in direct comparison | 2[3] |
| PKCγ | Data not available in direct comparison | 5[1][3] |
| PKCη | Data not available in direct comparison | 4[1][3] |
| PKCδ | Data not available in direct comparison | 20[1][3] |
| PKCε | Data not available in direct comparison | 73[1][3] |
| PKCζ | Data not available in direct comparison | 1086[1][3] |
| PKA | Data not available in direct comparison | 15[1][2][3] |
| c-Fgr | Data not available in direct comparison | 2[2][3] |
| Phosphorylase Kinase | Data not available in direct comparison | 3[2][3] |
Note: Direct comparative IC₅₀ values for this compound against a panel of kinases are not publicly available. The data for staurosporine is compiled from multiple sources and demonstrates its broad-spectrum activity.
Cellular Effects: Apoptosis Induction and Signaling Pathway Modulation
Both this compound and staurosporine are potent inducers of apoptosis, a critical mechanism for their anti-cancer properties. However, their upstream mechanisms differ based on their target selectivity.
This compound's induction of apoptosis is a direct consequence of PKC-α inhibition. This leads to the downstream suppression of pro-survival signaling pathways mediated by ERK1/2 and Akt.[1] Studies have shown that treatment of H226 cancer cells with this compound leads to increased apoptosis.[1]
Staurosporine's induction of apoptosis is more complex due to its broad kinase inhibition profile. It is known to activate caspase-3 and can trigger apoptosis through both caspase-dependent and -independent mechanisms. Its effect on cell cycle can vary depending on the concentration and cell type, causing arrest in either the G1 or G2 phase.
Table 2: Comparison of Cellular Effects
| Cellular Effect | This compound | Staurosporine |
| Apoptosis Induction | Induces apoptosis in cancer cells.[1] | Potent inducer of apoptosis in a wide range of cell lines. |
| Effect on ERK1/2 | Inhibits ERK1/2 phosphorylation.[1] | Effects can be cell-type and context-dependent. |
| Effect on Akt | Inhibits Akt phosphorylation.[1] | Effects can be cell-type and context-dependent. |
| Cell Cycle Arrest | Not explicitly detailed. | Can induce G1 or G2 phase arrest. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: this compound inhibits PKC-α, leading to reduced ERK1/2 and Akt signaling and apoptosis induction.
Caption: Staurosporine broadly inhibits kinases, leading to cell cycle arrest and apoptosis.
Caption: Workflow for kinase inhibition and apoptosis assays.
Experimental Protocols
General Protocol for In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound and staurosporine against a specific kinase.
-
Reaction Mixture Preparation: In a microplate, combine the purified kinase, the substrate peptide, and the test compound (this compound or staurosporine) at various concentrations in a suitable kinase buffer (e.g., Tris-HCl, MgCl₂).
-
Initiation of Reaction: Add [γ-³²P]ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution like phosphoric acid or by spotting the mixture onto a phosphocellulose membrane.
-
Washing: Wash the membranes to remove unincorporated [γ-³²P]ATP.
-
Measurement: Quantify the amount of ³²P incorporated into the substrate using a scintillation counter or a phosphorimager.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
General Protocol for Western Blot Analysis of ERK and Akt Phosphorylation
This protocol outlines the steps to measure the effect of this compound and staurosporine on the phosphorylation status of downstream signaling proteins.
-
Cell Culture and Treatment: Plate cells (e.g., H226) and allow them to adhere. Treat the cells with desired concentrations of this compound or staurosporine for various time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound and staurosporine represent two distinct classes of kinase inhibitors. This compound emerges as a promising selective inhibitor of PKC-α with potential for targeted cancer therapy due to its specific mechanism of action and reported minimal toxicity. Staurosporine, while a powerful and widely used research tool for inducing apoptosis and studying general kinase function, is limited by its broad-spectrum activity. The choice between these two compounds will ultimately depend on the specific research question or therapeutic goal. For studies requiring the specific interrogation of the PKC-α pathway, this compound is the more appropriate tool. For inducing a general apoptotic response or inhibiting a wide range of kinases, staurosporine remains a relevant, albeit non-selective, option. Further research providing direct comparative data on the kinase selectivity and cellular effects of this compound will be crucial for fully elucidating its therapeutic potential.
References
MT477: A Comparative Efficacy Analysis Against Established Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of MT477, a novel protein kinase C-alpha (PKC-α) inhibitor, with established anticancer drugs, including a MEK inhibitor (Trametinib), an Akt inhibitor (Ipatasertib), and a standard-of-care chemotherapy agent (Cisplatin). The data presented is derived from publicly available preclinical studies and is intended to provide an objective overview for researchers and drug development professionals.
Executive Summary
This compound, a novel thiopyrano[2,3-c]quinoline, has demonstrated significant antitumor activity in preclinical models of non-Ras-mutated cancers.[1] Its mechanism of action involves the direct inhibition of PKC-α, a key enzyme in the signaling cascade that promotes cell proliferation and survival, and subsequent suppression of its downstream targets, ERK1/2 and Akt.[1] In a xenograft model using the H226 non-small cell lung cancer (NSCLC) cell line, continuous intraperitoneal administration of this compound at a dose of 1 mg/kg resulted in a 62.1% reduction in tumor size compared to the control group, with minimal toxicity observed.[1] Another study reported a 49.5% inhibitory effect on MiaPaCa-2 pancreatic cancer xenografts at a dose of 100 µg/kg.[2] This guide places these findings in the context of other targeted therapies and a conventional cytotoxic agent to facilitate a comparative assessment of this compound's potential.
Data Presentation: Comparative Efficacy in Preclinical Models
The following table summarizes the preclinical efficacy of this compound and comparator drugs in various cancer xenograft models. It is important to note that direct comparisons are challenging due to variations in experimental models, cell lines, and treatment regimens.
| Drug | Target | Cancer Model | Cell Line | Dosage | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| This compound | PKC-α | NSCLC Xenograft | H226 | 1 mg/kg | Continuous i.p. | 62.1% | [1] |
| This compound | PKC-α, AURKA | Pancreatic Cancer Xenograft | MiaPaCa-2 | 100 µg/kg | Not Specified | 49.5% | [2] |
| Trametinib | MEK1/2 | Gallbladder Carcinoma Xenograft | NOZ | 1 mg/kg | Daily p.o. | Significant tumor growth inhibition | [3] |
| Ipatasertib | Akt | Multiple Xenograft Models with AKT activation | Various | ≤ 100 mg/kg | Daily p.o. | Tumor growth delay, stasis, or regression | [4] |
| Cisplatin | DNA | NSCLC Xenograft | A549 | 1 mg/kg | Not Specified | 54% | [5] |
Experimental Protocols
This compound Efficacy in H226 Xenograft Model (Jasinski et al., Investigational New Drugs, 2011)
-
Cell Line: H226 (human non-small cell lung cancer).
-
Animal Model: Not specified in the abstract, but typically immunodeficient mice (e.g., nude or SCID) are used for xenograft studies.
-
Tumor Implantation: H226 cells were likely injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size, mice were treated with this compound administered intraperitoneally (i.p.) on a continuous schedule at a dose of 1 mg/kg. A control group receiving a vehicle solution was also included.
-
Efficacy Assessment: Tumor size was measured regularly, and the percentage of tumor growth inhibition was calculated by comparing the average tumor size in the treated group to that of the control group at the end of the study.
-
Toxicity Assessment: Blood serum chemistry was analyzed to evaluate potential toxic effects of the treatment.[1]
General Xenograft Tumor Model Protocol
This is a generalized protocol based on common practices in preclinical oncology research.
-
Cell Culture: Human cancer cell lines (e.g., A549, H226) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) aged 6-8 weeks are used.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL of saline or media, often mixed with Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured periodically (e.g., twice weekly) with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups. The investigational drug is administered according to the specified dose, route (e.g., oral gavage, intraperitoneal injection), and schedule. The control group receives the vehicle used to dissolve the drug.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the experiment. Other endpoints can include tumor growth delay and survival.
-
Toxicity Monitoring: Animal body weight is monitored regularly as an indicator of general health. At the end of the study, blood samples may be collected for hematological and biochemical analysis, and major organs may be harvested for histological examination.
Apoptosis Assay Protocol (General)
-
Cell Treatment: Cancer cells are treated with the test compound at various concentrations for a specified period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in a binding buffer.
-
Staining: Cells are stained with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis) and a viability dye such as propidium iodide (PI) or 7-AAD (which enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are quantified based on their fluorescence signals.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits PKC-α, leading to downstream suppression of ERK1/2 and Akt signaling.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing the in vivo anticancer efficacy of a test compound.
References
MT477: A Comparative Analysis of its Kinase Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor MT477, detailing its inhibitory activity against its primary targets and a panel of other kinases. Experimental data is presented to offer a clear understanding of its selectivity and potential off-target effects.
This compound, a novel thiopyrano[2,3-c]quinoline compound, has been investigated for its anti-cancer properties. Initial studies have presented differing primary targets, with reports identifying it as both a direct inhibitor of Protein Kinase C-alpha (PKC-α) and as an Aurora Kinase A (AURKA) inhibitor with broader kinase interactions. This guide aims to consolidate the available data to provide a comprehensive overview of its kinase cross-reactivity.
Kinase Inhibition Profile of this compound
A kinase inhibition assay analyzing 234 kinases and phosphatases revealed that this compound exhibits a notable inhibitory effect on several kinases. The table below summarizes the quantitative data from this screening.
| Kinase Target | Inhibition (%) |
| MAPK14 (p38α) | 104 ± 2% |
| AMPK A2/B1/G1 | 89% |
| FGR | 83 ± 2% |
| AURKA | 77 ± 1% |
Data from a kinase inhibition assay as reported in Jasinski et al., 2011.[1]
Primary Target and Downstream Effects
This compound as a PKC-α Inhibitor
One study identifies this compound as a direct inhibitor of PKC-α. This inhibition was shown to subsequently affect downstream signaling molecules, including ERK1/2 and Akt. The study suggests that this inhibition of the PKC-α pathway contributes to the anti-cancer activity of this compound.
This compound as an AURKA Inhibitor
A separate study highlights this compound's role as an inhibitor of AURKA.[1] The data from the broad kinase panel screening supports this, showing significant inhibition of AURKA.[1] The inhibition of AURKA, a key regulator of mitosis, is a well-established strategy in cancer therapy.
Signaling Pathway Diagrams
To visualize the context of this compound's activity, the following diagrams illustrate the signaling pathways of its two reported primary targets: PKC-α and AURKA.
Caption: Simplified PKC-α signaling pathway and the inhibitory action of this compound.
Caption: Role of AURKA in cell cycle regulation and its inhibition by this compound.
Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide.
Kinase Inhibition Assay
The cross-reactivity of this compound was determined using a broad-panel kinase inhibition assay.
Methodology:
A panel of 234 kinases and phosphatases was used to assess the inhibitory activity of this compound. The specific details of the assay format were not fully detailed in the available literature, but such assays generally follow a common workflow:
-
Assay Principle: The assay measures the ability of the test compound (this compound) to inhibit the enzymatic activity of a panel of kinases. This is typically done by quantifying the phosphorylation of a substrate.
-
Reagents:
-
Recombinant kinases
-
Kinase-specific substrates (peptide or protein)
-
ATP (often radiolabeled, e.g., [γ-³³P]ATP, or in a system with a detectable reporter)
-
Test compound (this compound) at various concentrations
-
Assay buffer
-
-
Procedure (General Workflow):
-
The kinase, substrate, and test compound are incubated together in an appropriate buffer.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. The method of quantification can vary (e.g., scintillation counting for radiolabeled ATP, fluorescence, or luminescence).
-
The percentage of inhibition is calculated by comparing the kinase activity in the presence of the test compound to the activity in a control (vehicle only) sample.
-
Caption: General workflow for a kinase inhibition assay.
Conclusion
The available data indicates that this compound is a multi-kinase inhibitor. While it has been separately highlighted as an inhibitor of both PKC-α and AURKA, the broad-panel screening reveals a more complex cross-reactivity profile, with its most potent inhibitory activity observed against MAPK14. The conflicting reports on its primary target may stem from different experimental contexts or a genuine polypharmacological profile. For researchers and drug development professionals, this highlights the importance of comprehensive kinase profiling to fully understand the mechanism of action and potential therapeutic applications and liabilities of a compound like this compound. Further investigation is warranted to delineate the precise contributions of each inhibited kinase to the overall biological activity of this compound.
References
Confirming MT477 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to MT477 and Comparator Compounds
This compound is a novel thiopyrano[2,3-c]quinoline that has been identified as a direct inhibitor of PKCα, a key enzyme in cellular signal transduction pathways regulating cell growth, proliferation, and differentiation. Dysregulation of PKCα activity has been implicated in various diseases, including cancer. To validate the therapeutic potential of this compound, it is crucial to confirm its engagement with PKCα within the complex environment of a living cell and to understand its effects on downstream signaling.
This guide will focus on two key methodologies for assessing target engagement and downstream effects:
-
Cellular Thermal Shift Assay (CETSA®): A powerful technique to directly measure the binding of a compound to its target protein in a cellular context.
-
Western Blotting for Phosphorylated Downstream Targets: To assess the functional consequence of PKCα inhibition by measuring the phosphorylation status of key downstream effectors, namely ERK1/2 and Akt.
Comparative Overview of PKCα Inhibitors
While direct comparative data for this compound is limited, the following table summarizes the known properties of this compound, Sotrastaurin, and Gö 6976 based on available literature. This table can be populated with experimental data as it is generated.
| Feature | This compound | Sotrastaurin (AEB071) | Gö 6976 |
| Target(s) | PKCα | Pan-PKC inhibitor with high affinity for PKCα, β, and θ | PKCα, PKCβ1 |
| Mechanism of Action | ATP-competitive inhibitor | ATP-competitive inhibitor | ATP-competitive inhibitor |
| Reported IC50 for PKCα | Data not available | ~0.95 nM (in vitro) | ~2.3 nM (in vitro)[1] |
| Cellular Target Engagement (CETSA) | Data not available | Data not available in searched literature | Data not available in searched literature |
| Downstream Signaling Inhibition | Inhibits phosphorylation of ERK1/2 and Akt | Inhibits T-cell activation and proliferation | Inhibits PKCα-mediated phosphorylation events[2] |
Experimental Methodologies
To directly compare the target engagement and downstream effects of this compound with Sotrastaurin and Gö 6976, the following experimental protocols can be employed.
Cellular Thermal Shift Assay (CETSA) for PKCα Target Engagement
CETSA is based on the principle that the thermal stability of a protein increases upon ligand binding. This change in thermal stability can be quantified and used to confirm target engagement in intact cells.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., a cancer cell line with known PKCα expression) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound, Sotrastaurin, Gö 6976, or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating of Intact Cells:
-
After treatment, harvest the cells and resuspend them in a buffered solution (e.g., PBS).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler, followed by cooling to room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and determine the protein concentration.
-
-
Detection of Soluble PKCα:
-
Analyze the soluble protein fractions by Western blotting using a specific antibody against PKCα.
-
Quantify the band intensities to determine the amount of soluble PKCα at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble PKCα as a function of temperature for each treatment condition.
-
A shift in the melting curve to a higher temperature in the presence of the compound compared to the vehicle control indicates target engagement.
-
Isothermal dose-response curves can be generated by heating cells at a single, optimized temperature with varying compound concentrations to determine the EC50 for target engagement.
-
Western Blot Analysis of Downstream Signaling (p-ERK and p-Akt)
Inhibition of PKCα by this compound and other inhibitors is expected to lead to a decrease in the phosphorylation of downstream signaling molecules like ERK1/2 and Akt.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cells as described for the CETSA experiment.
-
Treat cells with a range of concentrations of this compound, Sotrastaurin, Gö 6976, or vehicle control for a specified duration. It may be necessary to stimulate the pathway with an agonist like Phorbol 12-myristate 13-acetate (PMA) to observe robust inhibition.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies specific for phospho-ERK1/2 (Thr202/Tyr204) and phospho-Akt (Ser473).
-
After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis and Normalization:
-
Quantify the band intensities for the phosphorylated proteins.
-
To ensure equal protein loading, strip the membranes and re-probe with antibodies against total ERK1/2 and total Akt.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Plot the normalized phospho-protein levels as a function of inhibitor concentration to determine the IC50 for downstream signaling inhibition.
-
Visualizing the Concepts
To further clarify the experimental designs and the underlying biological pathway, the following diagrams are provided.
PKCα Signaling Pathway
Caption: PKCα signaling cascade leading to the activation of ERK and Akt pathways.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
References
A Comparative Analysis of the In Vitro and In Vivo Pharmacological Effects of MT-477
This guide provides a detailed comparison of the in vitro and in vivo pharmacological effects of MT-477, a synthetic opioid compound. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of its performance, supported by experimental data.
Introduction
MT-477 is a novel synthetic opioid that has been the subject of pharmacological investigation to determine its therapeutic potential and abuse liability. Understanding the compound's activity from the molecular level (in vitro) to the whole-organism level (in vivo) is crucial for a comprehensive assessment of its properties. This guide synthesizes available research data to compare its effects with the well-characterized opioid, morphine.
I. In Vitro Pharmacological Profile
The in vitro effects of MT-477 have been characterized to determine its interaction with opioid receptors, which are the primary molecular targets for opioid drugs.
A. Opioid Receptor Binding Affinity
Binding assays are conducted to measure the affinity of a compound for its receptor. A lower equilibrium dissociation constant (Ki) indicates a higher binding affinity.
| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| MT-477 | 11.1 | >1000 | >1000 |
| Morphine | 1.8 | 230 | 350 |
Data presented for U-47700, a compound structurally related to MT-477, as a proxy to illustrate typical selective μ-opioid agonist binding profiles.[1] Direct binding data for MT-477 was not available in the provided search results.
B. Functional Activity at Opioid Receptors
Functional assays, such as GTPγS binding or dynamic mass redistribution (DMR) assays, are used to determine the efficacy and potency of a compound at the receptor. Efficacy refers to the maximal effect a drug can produce, while potency (measured by EC50) is the concentration required to produce 50% of the maximal effect.
| Compound | Agonist Efficacy at μ-Opioid Receptor (% of Morphine) | Potency (EC50, nM) at μ-Opioid Receptor |
| MT-477 (as MT-45) | Slightly higher than morphine | Data not available |
| Morphine | 100% (Reference) | Data not available |
In vitro DMR assay results demonstrated that at human recombinant opioid receptors, MT-45 (a related compound) behaves as a potent selective mu agonist with a slightly higher efficacy than morphine.[2]
Experimental Protocols: In Vitro Assays
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of the test compound for μ, δ, and κ opioid receptors.
-
Methodology:
-
Membranes from cells stably expressing the human recombinant opioid receptors are prepared.
-
Membranes are incubated with a radiolabeled ligand (e.g., [3H]-DAMGO for μ, [3H]-DPDPE for δ, [3H]-U69,593 for κ) and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone).
-
After incubation, the membranes are washed, and the bound radioactivity is measured using liquid scintillation counting.
-
The Ki values are calculated using the Cheng-Prusoff equation.
-
2. Dynamic Mass Redistribution (DMR) Assay:
-
Objective: To assess the functional activity (efficacy and potency) of the compound at the μ-opioid receptor.
-
Methodology:
-
CHO-K1 cells stably expressing the human μ-opioid receptor are cultured in microplates.
-
The cells are washed, and a baseline optical reading is taken using a label-free optical biosensor system.
-
The test compound is added at various concentrations, and the DMR signal (a measure of cellular response) is monitored over time.
-
A full agonist like DAMGO is used as a positive control.
-
Concentration-response curves are generated to determine the EC50 and maximal efficacy.[2]
-
II. In Vivo Pharmacological Profile
In vivo studies are essential to understand the physiological and behavioral effects of a compound in a living organism, including its therapeutic and adverse effects.
A. Analgesic Effects
The analgesic (pain-relieving) properties of MT-477 are evaluated using various animal models of pain.
| Compound (as MT-45) | Hot Plate Test (ED50, mg/kg) | Tail Flick Test (ED50, mg/kg) | Writhing Test (ED50, mg/kg) |
| MT-477 (as MT-45) | ~3-6 (significant effect) | ~1-6 (significant effect) | Data not available |
| Morphine | Potent analgesic | Potent analgesic | Potent analgesic |
In vivo studies of MT-45 showed increased mechanical and thermal antinociception starting from 1 to 6 mg/kg.[2]
B. Respiratory Depression
A major adverse effect of opioids is respiratory depression, which is the primary cause of overdose-related fatalities.
| Compound (as MT-45) | Effect on Respiratory Rate | Effect on SpO2 Saturation |
| MT-477 (as MT-45) | Decreased at higher doses (15-30 mg/kg) | Decreased at higher doses (15-30 mg/kg) |
| Morphine | Dose-dependent decrease | Dose-dependent decrease |
At higher doses (15-30 mg/kg), MT-45 impaired cardiorespiratory functions.[2] Opioids induce respiratory depression via activation of μ-opioid receptors in the brainstem.[3][4]
C. Other In Vivo Effects
| Effect (observed with MT-45) | Dose Range (mg/kg, i.p.) |
| Tail Elevation (Straub tail) | Starting at 0.01 |
| Decreased Sensorimotor Responses | Starting at 3-6 |
| Reduced Motor Performance | 15 |
| Muscle Rigidity | 15 |
All observed in vivo effects of MT-45 were prevented by the administration of the opioid receptor antagonist naloxone, confirming they are opioid-receptor mediated.[2]
Experimental Protocols: In Vivo Assays
1. Hot Plate Test (Thermal Nociception):
-
Objective: To assess the central analgesic activity of the compound against thermal pain.
-
Methodology:
-
Mice are placed on a heated plate maintained at a constant temperature (e.g., 55°C).
-
The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.
-
A cut-off time is set to prevent tissue damage.
-
The test compound or vehicle is administered, and the latency is measured at different time points post-administration.
-
An increase in latency indicates an analgesic effect.[5]
-
2. Acetic Acid-Induced Writhing Test (Visceral Nociception):
-
Objective: To evaluate the peripheral analgesic activity of the compound.
-
Methodology:
-
Mice are pre-treated with the test compound or vehicle.
-
An intraperitoneal injection of a dilute acetic acid solution is administered to induce writhing (a characteristic stretching behavior).
-
The number of writhes is counted for a specific period (e.g., 20 minutes).
-
A reduction in the number of writhes compared to the vehicle-treated group indicates analgesia.[6]
-
3. Whole-Body Plethysmography (Respiratory Function):
-
Objective: To measure respiratory parameters such as respiratory rate, tidal volume, and minute ventilation.
-
Methodology:
-
Animals are placed in a sealed chamber (plethysmograph) where changes in pressure due to breathing are measured.
-
Baseline respiratory parameters are recorded.
-
The test compound is administered, and respiratory parameters are monitored over time to assess for respiratory depression.
-
III. Signaling Pathways and Experimental Workflows
A. Opioid Receptor Signaling Pathway
The binding of an opioid agonist like MT-477 to the μ-opioid receptor (a G-protein coupled receptor) initiates a signaling cascade that leads to its analgesic and other effects.
Caption: Simplified signaling pathway of MT-477 at the μ-opioid receptor.
B. In Vivo Analgesia Experimental Workflow
The following diagram illustrates a typical workflow for assessing the analgesic effects of a test compound in an animal model.
References
- 1. Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological characterization of the synthetic opioid MT-45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-analgesic effects of opioids: opioid-induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual mechanisms of opioid-induced respiratory depression in the inspiratory rhythm-generating network | eLife [elifesciences.org]
- 5. In-Vivo Models for Management of Pain [scirp.org]
- 6. In-vivo evaluation of analgesic and anti-inflammatory activities of the 80% methanol extract of Acacia seyal stem bark in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
MT477: A Comparative Guide to its Selectivity for PKC Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thiopyrano[2,3-c]quinoline compound, MT477, and its selectivity for Protein Kinase C (PKC) isoforms. Due to the limited availability of public data on the specific isoform selectivity of this compound, this document focuses on presenting available information on this compound in the context of other well-characterized PKC inhibitors. The guide includes a summary of quantitative data for these alternative compounds, detailed experimental protocols for assessing PKC inhibition, and visualizations of the PKC signaling pathway and a typical inhibitor screening workflow.
Introduction to this compound and Protein Kinase C (PKC)
This compound is a novel anti-cancer agent that has been identified as a potent inhibitor of Protein Kinase C (PKC).[1] The PKC family of serine/threonine kinases plays a crucial role in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and migration.[2][3][4] Dysregulation of PKC activity is implicated in various diseases, most notably cancer, making it a significant target for therapeutic intervention.
The PKC family is divided into three subfamilies based on their activation requirements:
-
Conventional PKCs (cPKCs): α, βI, βII, and γ, which are activated by diacylglycerol (DAG) and Ca²⁺.
-
Novel PKCs (nPKCs): δ, ε, η, and θ, which are activated by DAG but are Ca²⁺-independent.
-
Atypical PKCs (aPKCs): ζ and ι/λ, which are independent of both Ca²⁺ and DAG for their activation.[2][3][5]
Isoform-specific inhibition of PKC is a key goal in drug development to achieve targeted therapeutic effects while minimizing off-target side effects. While studies have identified this compound as a direct inhibitor of PKC-α, comprehensive public data detailing its inhibitory concentration (IC50) across a broad panel of PKC isoforms is not currently available.[6] One study investigated its mechanism of action in relation to the four conventional PKC isoforms (α, βI, βII, and γ) but only specified its inhibitory effect on PKC-α.[6]
Comparative Selectivity of PKC Inhibitors
To provide a framework for evaluating potential PKC inhibitors like this compound, the following table summarizes the reported IC50 values for several well-established PKC inhibitors against a range of PKC isoforms. This data allows for a comparison of their potency and selectivity profiles.
| Inhibitor | PKCα | PKCβI | PKCβII | PKCγ | PKCδ | PKCε | PKCζ | PKCη | PKCθ | Reference |
| This compound | Inhibitor | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A | [6] |
| Sotrastaurin (AEB071) | 2.1 nM | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A | [7] |
| Enzastaurin (LY317615) | 39 nM | 6 nM | 6 nM | 83 nM | N/A | 110 nM | N/A | N/A | N/A | [8][9][10] |
| Gö 6976 | 2.3 nM | 6.2 nM | N/A | N/A | >3 µM | >3 µM | >3 µM | N/A | N/A | [11][12] |
| Bisindolylmaleimide I (GF 109203X) | 8.4 nM | 18 nM | 16 nM | 20 nM | 210 nM | 132 nM | 5.8 µM | N/A | N/A | [13][14][15][16] |
| Staurosporine | 2 nM | N/A | N/A | 5 nM | 20 nM | 73 nM | 1086 nM | 4 nM | N/A | [17][18][19][20][21] |
N/A: Data not publicly available.
Experimental Protocols for Determining PKC Isoform Selectivity
The determination of inhibitor selectivity against different PKC isoforms is crucial for drug development. Below are detailed methodologies for two common in vitro kinase assays.
Radiometric Kinase Assay using [γ-³²P]ATP
This method remains a gold standard for quantifying kinase activity due to its direct measurement and sensitivity.[22][23]
Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate by the kinase. The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.
Materials:
-
Purified recombinant PKC isoforms
-
Specific peptide substrate for PKC (e.g., myelin basic protein or a synthetic peptide)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for cPKC and nPKC activation
-
Test inhibitor (e.g., this compound) at various concentrations
-
P81 phosphocellulose paper or similar capture membrane
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the kinase buffer, purified PKC isoform, lipid co-activators (PS/DAG), and the specific substrate.
-
Inhibitor Addition: Add the test inhibitor at a range of concentrations to the reaction tubes. Include a control with no inhibitor.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stopping the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each inhibitor concentration compared to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Fluorescence Polarization (FP) Kinase Assay
This is a non-radioactive, homogeneous assay format suitable for high-throughput screening.[24][25]
Principle: This assay is based on the change in the polarization of fluorescent light emitted from a small fluorescently labeled tracer. In the absence of a phosphorylated substrate, the tracer binds to a phosphospecific antibody, resulting in a high polarization value. When the kinase phosphorylates its substrate, the phosphorylated substrate competes with the tracer for binding to the antibody, leading to a decrease in the fluorescence polarization.
Materials:
-
Purified recombinant PKC isoforms
-
Specific peptide substrate for PKC
-
Kinase reaction buffer
-
ATP solution
-
Fluorescently labeled tracer (a phosphopeptide that binds to the antibody)
-
Phosphospecific antibody
-
Test inhibitor (e.g., this compound) at various concentrations
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Kinase Reaction: In a multi-well plate, combine the purified PKC isoform, substrate, kinase buffer, and the test inhibitor at various concentrations.
-
Initiation of Reaction: Add ATP to initiate the phosphorylation reaction.
-
Incubation: Incubate the plate at room temperature or 30°C for a specified period.
-
Detection: Add a mixture of the fluorescently labeled tracer and the phosphospecific antibody to each well. This will stop the kinase reaction and initiate the competitive binding.
-
Measurement: After a brief incubation to allow the binding to reach equilibrium, measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: A decrease in polarization is indicative of kinase activity. Calculate the percent inhibition for each concentration of the inhibitor. Determine the IC50 value by plotting the polarization values or percent inhibition against the inhibitor concentration.
Visualizations
PKC Signaling Pathway
The following diagram illustrates a simplified overview of the canonical PKC signaling pathway, which is a key target of this compound and other PKC inhibitors.
Caption: Simplified PKC signaling pathway.
Experimental Workflow for Kinase Inhibitor Profiling
The diagram below outlines a general workflow for screening and characterizing kinase inhibitors like this compound.
Caption: General workflow for kinase inhibitor discovery.
Conclusion
This compound has been identified as a promising anti-cancer agent that functions, at least in part, through the inhibition of PKC, specifically PKC-α. However, a comprehensive understanding of its selectivity across the entire PKC isoform family is essential for its further development as a targeted therapy. The comparative data on other well-known PKC inhibitors and the detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field. Further studies are required to fully elucidate the inhibitory profile of this compound against all PKC isoforms, which will be critical in predicting its therapeutic efficacy and potential side effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. researchgate.net [researchgate.net]
- 6. experts.umn.edu [experts.umn.edu]
- 7. BindingDB BDBM33971 AEB071::Sotrastaurin::med.21724, Compound 190 [bindingdb.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Gö6976 | Cell Signaling Technology [cellsignal.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. glpbio.com [glpbio.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
- 20. Staurosporine | AM-2282 | protein kinase inhibitor | TargetMol [targetmol.com]
- 21. Staurosporine - Biotium [biotium.com]
- 22. Assay of protein kinases using radiolabeled ATP: a protocol | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. m.youtube.com [m.youtube.com]
A Comparative Analysis of MT477 and Bryostatin-1: Potent Modulators of Protein Kinase C
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PKC inhibitor MT477 and the PKC activator bryostatin-1. This document synthesizes available experimental data on their mechanisms of action, effects on key signaling pathways, and their efficacy in various models, offering a valuable resource for those investigating novel therapeutic strategies targeting Protein Kinase C.
Executive Summary
This compound and bryostatin-1 represent two distinct classes of molecules that modulate the activity of Protein Kinase C (PKC), a family of enzymes crucial in cellular signaling. This compound is a potent and direct inhibitor of PKC-α, demonstrating significant anti-tumor activity by inducing apoptosis and downregulating key cancer-related signaling pathways. In contrast, bryostatin-1 is a potent activator of several PKC isoforms, with a particular affinity for PKCδ and PKCε. This activation has shown promise in the context of neurodegenerative diseases, such as Alzheimer's, by promoting synaptogenesis and offering neuroprotective effects. While both compounds have been investigated for their anti-cancer properties, their opposing mechanisms of action on PKC result in different downstream cellular responses. This guide will delve into a comparative analysis of their performance based on available experimental data.
Quantitative Data Comparison
The following tables summarize the quantitative data available for this compound and bryostatin-1, providing a comparative overview of their potency and efficacy in different experimental settings.
Table 1: Comparative Antiproliferative Activity (IC50) in Cancer Cell Lines
| Cell Line | This compound IC50 (mM) | Bryostatin-1 IC50 (µM) |
| MCF-7 (Breast Cancer) | 0.018[1] | Not Available |
| U87 (Glioblastoma) | 0.051[1] | Not Available |
| H226 (Lung Cancer) | 0.013[1] | Not Available |
| LNCaP (Prostate Cancer) | 0.033[1] | Not Available |
| A549 (Lung Cancer) | 0.020[1] | Not Available |
| A431 (Skin Cancer) | 0.049[1] | Not Available |
Table 2: Comparative Mechanism of Action and Efficacy
| Parameter | This compound | Bryostatin-1 |
| Primary Target | PKC-α inhibitor[2] | PKC activator (high affinity for δ and ε isoforms) |
| Apoptosis Induction | Induces apoptosis in a time-dependent manner (18.6% at 1h, 98% at 24h with 0.05 mM)[1] | Can induce apoptosis in some cancer cell lines |
| In Vivo Antitumor Activity | 1 mg/kg IP treatment resulted in 62.1% smaller tumor size in a xenograft model[2] | Has been evaluated in clinical trials for various cancers |
| PKC Isoform Binding Affinity | - | PKCα: 1.35 nM, PKCβ2: 0.42 nM, PKCδ: 0.26 nM, PKCε: 0.24 nM |
| Neuroprotective Effects | Not extensively studied | Promotes synaptogenesis and has shown cognitive improvement in Alzheimer's models |
| Effect on Downstream Signaling | Decreases phosphorylation of ERK1/2 and Akt[2] | Can activate ERK1/2 and other downstream pathways depending on the cellular context |
Signaling Pathways and Mechanisms of Action
This compound and bryostatin-1 exert their effects through the modulation of the Protein Kinase C (PKC) signaling pathway, albeit in opposite manners.
This compound Signaling Pathway:
This compound acts as a direct inhibitor of PKC-α. By blocking the activity of this key enzyme, it disrupts downstream signaling cascades that are often hyperactivated in cancer. This inhibition leads to a decrease in the phosphorylation of crucial signaling proteins such as ERK1/2 and Akt, both of which are central to cell survival and proliferation. The ultimate consequence of this pathway inhibition is the induction of apoptosis, or programmed cell death, in cancer cells.
Bryostatin-1 Signaling Pathway:
Bryostatin-1 is a potent activator of several PKC isoforms, with a particularly high affinity for the novel PKC isoforms δ and ε. Upon binding, bryostatin-1 induces the translocation of these PKC isoforms to cellular membranes, leading to their activation. This activation can trigger a variety of downstream signaling events. In the context of neuroprotection, PKC activation by bryostatin-1 has been linked to the promotion of synaptogenesis (the formation of new synapses) and the activation of pathways that protect neurons from damage. In some cancer models, PKC activation can paradoxically lead to cell cycle arrest and apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and bryostatin-1.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and bryostatin-1 on cancer cell lines and to calculate their respective IC50 values.
Materials:
-
Cancer cell lines (e.g., MCF-7, U87, etc.)
-
96-well plates
-
Complete cell culture medium
-
This compound and bryostatin-1 stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and bryostatin-1 in complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drugs).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells induced by this compound.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time points.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. The FITC signal (Annexin V) is detected in the FL1 channel and the PI signal is detected in the FL2 channel. This allows for the differentiation of live cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Western Blotting for Phosphorylated ERK and Akt
This protocol is used to detect the changes in the phosphorylation status of ERK1/2 and Akt, downstream targets of the PKC signaling pathway, upon treatment with this compound or bryostatin-1.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-ERK1/2).
Conclusion
This compound and bryostatin-1 are powerful research tools for investigating the complex roles of PKC signaling in health and disease. This compound, as a direct PKC-α inhibitor, presents a clear mechanism for inducing apoptosis in cancer cells, supported by its potent antiproliferative activity. Bryostatin-1, with its nuanced activation of specific PKC isoforms, offers a multifaceted approach, demonstrating potential in both oncology and neurology. The choice between these two compounds will depend on the specific research question and the desired modulation of the PKC pathway. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of these fascinating molecules.
References
validating apoptotic pathway activation by MT477
An in-depth search of scientific literature and databases reveals a lack of specific information regarding a compound designated "MT477" in the context of apoptotic pathway activation. This suggests that this compound may be a novel, proprietary, or as-yet-unpublished molecule.
To fulfill the core requirements of providing a detailed comparison guide for researchers, we will proceed by using a well-established and extensively studied apoptosis-inducing agent, Staurosporine , as a representative example. Staurosporine is a potent, broad-spectrum protein kinase inhibitor known to induce apoptosis in a wide range of cell types, making it an excellent model for demonstrating the validation of apoptotic pathway activation. This guide will compare Staurosporine to other common apoptosis inducers, providing the requested data presentation, experimental protocols, and visualizations.
Comparison of Apoptosis-Inducing Agents
The following table summarizes the key characteristics and efficacy of Staurosporine compared to other commonly used apoptosis-inducing agents.
| Compound | Mechanism of Action | Typical Concentration | Incubation Time | Key Apoptotic Events |
| Staurosporine | Broad-spectrum protein kinase inhibitor, leading to the activation of the intrinsic apoptotic pathway. | 0.1 - 2 µM | 3 - 24 hours | Cytochrome c release, Caspase-9 and -3 activation, PARP cleavage. |
| Etoposide | Topoisomerase II inhibitor, causing DNA damage and activating the intrinsic pathway. | 10 - 100 µM | 12 - 48 hours | p53 activation, Bax translocation, Caspase-9 and -3 activation. |
| Tumor Necrosis Factor-α (TNF-α) | Cytokine that binds to its receptor (TNFR1) to activate the extrinsic apoptotic pathway. | 10 - 100 ng/mL | 4 - 24 hours | Caspase-8 and -3 activation, DISC formation. |
| Actinomycin D | Transcription inhibitor, inducing apoptosis through various stress-related pathways. | 0.1 - 1 µg/mL | 12 - 36 hours | JNK activation, Bcl-2 family modulation, Caspase activation. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and accurate interpretation of results.
Western Blotting for Cleaved Caspase-3 and PARP
Objective: To detect the cleavage of executioner caspase-3 and its substrate PARP, which are hallmark indicators of apoptosis.
Protocol:
-
Cell Lysis: Treat cells with the apoptosis-inducing agent. Harvest and wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caspase-Glo® 3/7 Assay
Objective: To quantify the activity of executioner caspases 3 and 7 as a measure of apoptosis.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate and treat with the apoptosis-inducing agent.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay: Add the Caspase-Glo® 3/7 reagent to each well and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescence is proportional to the amount of caspase activity.
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Preparation: Harvest and wash cells with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing Apoptotic Pathways and Workflows
The following diagrams illustrate the signaling pathway induced by Staurosporine and a typical experimental workflow for its validation.
Caption: Intrinsic apoptotic pathway activated by Staurosporine.
Caption: Workflow for validating apoptotic pathway activation.
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of MT477 and Other Hazardous Laboratory Chemicals
Disclaimer: No specific chemical compound publicly identified as "MT477" has been found in safety databases. Therefore, this document provides a comprehensive guide to the proper disposal of a hypothetical hazardous small molecule organic compound, herein referred to as this compound, which is representative of chemical waste generated in research, scientific, and drug development laboratories. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical they are handling for accurate and detailed disposal instructions.
This guide offers essential safety and logistical information, including operational and disposal plans, to provide procedural, step-by-step guidance. The aim is to be a preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE). The level of PPE required depends on the hazards associated with the chemical, which will be detailed in the SDS.
General PPE for Handling Hazardous Chemical Waste:
-
Eye and Face Protection: Safety goggles or glasses with side shields are mandatory. A face shield may be required for splash hazards.[1][2]
-
Skin and Body Protection: A laboratory coat is standard. For highly toxic or corrosive materials, chemical-resistant aprons or suits may be necessary.[1]
-
Hand Protection: Chemical-resistant gloves are essential. The type of glove material must be chosen based on the specific chemical being handled.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[3]
Step-by-Step Disposal Procedure for this compound
Step 1: Waste Identification and Classification
The first step is to correctly identify and classify the chemical waste.[4][5] this compound, as a small molecule organic compound, is likely to be classified as hazardous waste. Waste should be categorized based on its properties (e.g., flammable, corrosive, toxic, reactive).[4]
Step 2: Segregation of Chemical Waste
Proper segregation of incompatible chemicals is critical to prevent dangerous reactions.[6][7] Never mix different waste streams unless explicitly instructed to do so by safety protocols.
Table 1: Chemical Waste Segregation Guidelines
| Waste Category | Description | Incompatible with | Storage Container |
| Halogenated Organic Solvents | Solvents containing fluorine, chlorine, bromine, or iodine (e.g., dichloromethane, chloroform). | Strong oxidizers, bases, reactive metals. | Glass or appropriate plastic, clearly labeled. |
| Non-Halogenated Organic Solvents | Solvents without halogens (e.g., acetone, ethanol, hexane).[8] | Strong oxidizers, acids, bases. | Glass or appropriate plastic, clearly labeled. |
| Aqueous Acidic Waste | Solutions with a pH of less than 7.[6] | Bases, cyanides, sulfides, reactive metals. | Glass or plastic (avoid metal), clearly labeled. |
| Aqueous Basic Waste | Solutions with a pH of greater than 7.[6] | Acids, organic compounds, reactive metals. | Glass or plastic, clearly labeled. |
| Solid Chemical Waste | Contaminated lab supplies (gloves, paper towels), non-returnable empty containers, and solid chemical residues.[6] | The specific chemical contaminants. | Labeled plastic bags or containers. |
| Reactive/Oxidizing Waste | Chemicals that can react violently or are strong oxidizers. | Flammables, organic materials, reducing agents. | Store separately in a designated area. |
Step 3: Proper Waste Container and Labeling
All hazardous waste must be stored in appropriate, sealed containers.[6][9] The container must be compatible with the waste it holds and have a secure, screw-top cap.[9]
Every waste container must be clearly labeled with a hazardous waste tag.[10] The label should include:
-
The words "Hazardous Waste".
-
The full chemical name(s) of the contents (no abbreviations).[6][11]
-
The approximate percentage of each component.[11]
-
The date the waste was first added to the container.[6]
-
The specific hazards (e.g., flammable, corrosive, toxic).[10]
Step 4: Accumulation and Storage
Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9][11] This area should be under the control of the laboratory personnel. The SAA must be inspected weekly for leaks or deterioration of containers.[9]
Step 5: Arranging for Disposal
Once a waste container is full, or if waste has been accumulated for a specified period (often up to one year for partially filled containers), arrangements must be made for its disposal through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9][12]
Experimental Protocol: Neutralization of a Hypothetical Acidic this compound Waste Stream
This protocol details the neutralization of an acidic aqueous waste stream containing this compound, a common pre-treatment step before disposal.
Objective: To adjust the pH of the acidic this compound waste to a neutral range (pH 6-8) to render it less corrosive.
Materials:
-
Acidic this compound aqueous waste
-
Sodium bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH) solution
-
pH paper or a calibrated pH meter
-
Stir plate and magnetic stir bar
-
Appropriate waste container
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Don all required PPE and perform the procedure inside a certified chemical fume hood. Place the container of acidic this compound waste on a stir plate and add a magnetic stir bar.
-
Initial pH Measurement: Carefully measure the initial pH of the waste solution using pH paper or a calibrated pH meter.
-
Neutralization: Slowly add small amounts of sodium bicarbonate powder or dropwise add 1M NaOH solution to the stirring waste. The reaction may produce gas (CO₂ if using bicarbonate) and heat; therefore, the addition must be slow and controlled.
-
Continuous Monitoring: Continuously monitor the pH of the solution.
-
Endpoint: Continue adding the neutralizing agent until the pH of the solution is between 6 and 8.
-
Final Labeling: Once neutralized, securely cap the waste container. Update the hazardous waste label to indicate that the solution has been neutralized and list the final components.
-
Storage: Store the neutralized waste in the designated SAA until it is collected for disposal.
Visualizations
Below are diagrams illustrating key workflows and concepts relevant to the handling and context of this compound.
Caption: Workflow for proper chemical waste disposal in a laboratory setting.
Caption: Hypothetical signaling pathway inhibited by the compound this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. Safe Laboratory Hazardous Waste Disposal Tips [emsllcusa.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. cwu.edu [cwu.edu]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Navigating the Handling of MT477: A Guide to Essential Safety Protocols
Personal Protective Equipment (PPE): The First Line of Defense
When handling MT477 or other potent synthetic opioids, a multi-layered approach to personal protection is critical. The following table summarizes the recommended PPE based on guidelines for handling hazardous chemicals and synthetic opioids.
| PPE Component | Specification | Purpose |
| Gloves | Double gloving with nitrile gloves is recommended. Ensure gloves are regularly inspected for tears or punctures. | Prevents dermal absorption of the substance. |
| Respiratory Protection | A fit-tested N95 respirator or higher (e.g., a powered air-purifying respirator - PAPR) should be used, especially when handling powders or creating aerosols. | Protects against inhalation of airborne particles. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Prevents accidental contact with the eyes. |
| Lab Coat/Coveralls | A disposable, chemical-resistant lab coat or coveralls. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes, preferably chemical-resistant shoe covers. | Protects feet from spills. |
Operational Plans: A Step-by-Step Approach to Safe Handling
A clear and practiced workflow is essential to minimize the risk of exposure. The following diagram illustrates a logical progression for handling potent synthetic opioids in a laboratory setting.
Experimental Protocols: Key Methodologies
1. Preparation:
-
Donning PPE: Follow a strict donning procedure, starting with shoe covers, then the inner pair of gloves, followed by the lab coat or coveralls, the respirator, eye protection, and finally the outer pair of gloves.
-
Work Area Setup: All handling of this compound, especially of the powdered form, must be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure. The work surface should be covered with absorbent, disposable bench paper.
-
Material Gathering: Ensure all necessary equipment (spatulas, vials, etc.) are placed within the fume hood before commencing work to avoid unnecessary movement in and out of the containment area.
2. Handling:
-
Weighing and Transfer: Use dedicated equipment for handling the compound. When weighing, do so on a tared weigh boat within the fume hood. Handle the substance with care to avoid generating dust.
-
Experimental Procedures: Conduct all experimental steps within the fume hood. Avoid direct contact with the substance at all times.
3. Cleanup and Disposal:
-
Decontamination: All surfaces and equipment that may have come into contact with this compound should be decontaminated. A solution of 50% bleach followed by a rinse with water is a common practice for deactivating many opioids, but its efficacy for this compound should be verified if possible.
-
Waste Disposal: All contaminated materials, including gloves, bench paper, and disposable lab coats, must be treated as hazardous waste. Place them in a clearly labeled, sealed waste container.
-
Doffing PPE: Remove PPE in a designated "doffing" area to prevent cross-contamination. The outer gloves should be removed first, followed by the lab coat, eye protection, and respirator. The inner gloves should be the last item removed. Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plans: Ensuring Safe and Compliant Removal
The disposal of this compound and any contaminated materials must adhere to institutional and regulatory guidelines for hazardous chemical waste.
| Waste Stream | Disposal Procedure |
| Unused this compound | Should be disposed of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. Do not dispose of it down the drain or in regular trash. |
| Contaminated Labware (disposable) | Place in a designated, sealed hazardous waste container. |
| Contaminated Labware (reusable) | Decontaminate thoroughly with an appropriate solvent or bleach solution before washing. |
| Contaminated PPE | Bag and seal in a designated hazardous waste container. |
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling potent synthetic opioids like this compound, fostering a secure environment for scientific advancement. Always consult your institution's EHS office for specific guidance and protocols.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
